molecular formula C11H9ClN2 B1434526 6-Chloro-4-phenylpyridin-2-amine CAS No. 1211525-26-6

6-Chloro-4-phenylpyridin-2-amine

Cat. No.: B1434526
CAS No.: 1211525-26-6
M. Wt: 204.65 g/mol
InChI Key: DEVDQGZCCYZPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-phenylpyridin-2-amine (CAS 1211525-26-6) is a chemical compound with the molecular formula C11H9ClN2 and a molecular weight of 204.66 g/mol . This aminopyridine derivative is provided as a solid for use in scientific research and development. Substituted 2-aminopyridines, such as this compound, are highly valued in chemical sciences as fundamental scaffolds in a vast array of synthetic compounds . They are particularly important in organic synthesis as versatile building blocks and key intermediates for the development of pharmaceuticals and agrochemicals . The structural motif of a 2-aminopyridine is considered a valuable pharmacophore, often serving as a safer alternative to anilines in drug design due to a reduced propensity for metabolic oxidation into toxic species . The presence of the amino group and the chlorine atom on the pyridine ring offers distinct sites for further chemical modification, making this compound a useful precursor for cross-coupling reactions and other synthetic transformations to create more complex molecules . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use . For comprehensive safety and handling information, please refer to the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVDQGZCCYZPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of 6-Chloro-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise structural characterization of substituted aminopyridines is a critical checkpoint in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. This guide details the structural elucidation of 6-Chloro-4-phenylpyridin-2-amine , focusing on distinguishing it from its potential regioisomer, 4-chloro-6-phenylpyridin-2-amine. We present a self-validating analytical workflow combining Mass Spectrometry (MS) and 2D Nuclear Magnetic Resonance (NMR) to definitively assign the regiochemistry of the phenyl and chloro substituents relative to the amine group.

Part 1: The Regioisomer Challenge

Synthetic Context & Ambiguity

The target molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction using 2-amino-4,6-dichloropyridine as the scaffold. While the 4-position is generally more electrophilic due to its para-relationship with the ring nitrogen, steric and electronic factors can lead to a mixture of regioisomers or unexpected selectivity.

  • Target Isomer (A): this compound (Phenyl at C4, Chloro at C6).

  • Alternative Isomer (B): 4-Chloro-6-phenylpyridin-2-amine (Phenyl at C6, Chloro at C4).

Both isomers share the same molecular weight and similar polarity, making standard LC-MS insufficient for structural assignment. Definitive proof requires mapping the spatial connectivity of the substituents.

The Logic of Elucidation

The core differentiation strategy relies on the spatial proximity of the phenyl ring protons to the pyridine ring protons.

  • In Isomer A (Target): The phenyl group is at C4.[1] It is flanked by protons at C3 and C5.[2] Therefore, phenyl protons will show NOE correlations to two distinct pyridine protons.

  • In Isomer B: The phenyl group is at C6. It is flanked by the ring nitrogen and the proton at C5.[3] It will show NOE correlations to only one pyridine proton (H5).

Part 2: Experimental Protocol

Sample Preparation[4]
  • Solvent: DMSO-d6 is preferred over CDCl3 to ensure full solubility and sharpen the exchangeable amine protons (–NH2), allowing them to be used as structural anchors in 2D experiments.

  • Concentration: Prepare a solution of ~10-15 mg in 600 µL solvent for optimal 2D NMR signal-to-noise ratio.

Mass Spectrometry (MS) Validation

Before NMR, confirm the presence of the chlorine atom.

  • Method: ESI-MS (Positive Mode).

  • Checkpoint: Look for the characteristic Chlorine isotope pattern.

    • M+H: m/z ~219.05

    • M+2+H: m/z ~221.05

    • Ratio: The intensity of (M+2) should be approximately 33% (3:1 ratio) of the parent peak, confirming a single chlorine atom.

NMR Acquisition Parameters

Acquire the following datasets on a high-field instrument (≥400 MHz, preferably 600 MHz):

  • 1H NMR: 16 scans, 1s relaxation delay.

  • 13C NMR: Proton-decoupled.

  • COSY: To identify scalar coupling between H3 and H5 (meta-coupling).

  • HSQC: To assign protons to their directly attached carbons.

  • HMBC (Critical): Optimized for long-range coupling (8-10 Hz).

  • NOESY/ROESY (Critical): Mixing time 500ms.

Part 3: Data Interpretation & Logic

Proton Assignment (1H NMR)

The pyridine ring contains two aromatic protons (H3 and H5) and an amine group.

SignalApprox. Shift (DMSO-d6)MultiplicityIntegrationAssignment Logic
NH2 6.0 - 6.5 ppmBroad Singlet2HExchangeable; disappears with D2O shake.
H3 6.5 - 6.8 ppmDoublet (J~1.5Hz)1HShielded by ortho-NH2. Meta-coupled to H5.
H5 6.8 - 7.2 ppmDoublet (J~1.5Hz)1HMeta-coupled to H3.
Ph-H 7.3 - 7.6 ppmMultiplet5HCharacteristic phenyl pattern.
The "Self-Validating" Proof (2D NMR)
Step A: Establish the Pyridine Backbone (HMBC)

Use the Amine protons (NH2) as the anchor.

  • NH2 shows strong HMBC correlations to C2 (ipso), C3 (ortho), and potentially C6 (if close, but usually weak).

  • Identify C3 via its correlation to NH2 and its HSQC correlation to H3 .

  • H3 shows a meta-coupling (COSY) to H5 .

Step B: Locate the Phenyl Ring (NOESY/HMBC)

This is the decision point.

  • Hypothesis A (Target: 4-Phenyl):

    • HMBC: Phenyl ortho-protons correlate to C4 . C4 correlates to both H3 and H5.

    • NOESY: Phenyl ortho-protons show spatial correlations (NOE) to both H3 and H5 .

  • Hypothesis B (Isomer: 6-Phenyl):

    • HMBC: Phenyl ortho-protons correlate to C6 . C6 correlates to H5 only (H3 is too far, 4-bond).

    • NOESY: Phenyl ortho-protons show NOE to H5 only .

Part 4: Visualization of Logic

Diagram 1: Elucidation Workflow

ElucidationWorkflow Start Crude Product (Suzuki Coupling) MS Step 1: MS Analysis (Check Cl Isotope Pattern 3:1) Start->MS Purification NMR_1H Step 2: 1H NMR (Identify H3/H5 Meta-Coupling) MS->NMR_1H Pass Decision Step 3: NOESY/HMBC (Locate Phenyl Position) NMR_1H->Decision ResultA Target Confirmed: This compound (NOE: Ph <-> H3 & H5) Decision->ResultA Double NOE ResultB Isomer Identified: 4-Chloro-6-phenylpyridin-2-amine (NOE: Ph <-> H5 only) Decision->ResultB Single NOE

Caption: Logical workflow for distinguishing regioisomers using MS and NMR checkpoints.

Diagram 2: Structural Connectivity Logic

ConnectivityLogic cluster_legend Legend NH2 NH2 (Anchor) H3 H3 (Proton) NH2->H3 NOE/HMBC H5 H5 (Proton) H3->H5 COSY (Meta) Ph Phenyl Ring Ph->H3 NOE (Target Only) Ph->H5 NOE (Both Isomers) key1 Target Structure (4-Ph) key2 Phenyl is sandwiched between H3 and H5

Caption: NOE correlation map. The connection between Phenyl and H3 is the definitive proof of the 4-phenyl regioisomer.

References

  • Lutz, M., et al. (2014). Regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidines and pyridines. Journal of Organic Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC interpretation).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shifts).

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for Cl isotope patterns).

Sources

A Comprehensive Spectroscopic Guide to 6-Chloro-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-4-phenylpyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a logical, field-tested interpretation that underscores the relationship between molecular structure and spectral output. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound (C₁₁H₉ClN₂) is a substituted aminopyridine featuring a phenyl group at the 4-position and a chlorine atom at the 6-position. This unique substitution pattern gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification and purity assessment. A thorough characterization relies on the synergistic application of multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.

To facilitate the interpretation of the spectral data, particularly NMR, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amine group.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative accuracy if needed.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

The following table summarizes the predicted ¹H NMR spectral data. These predictions are based on established chemical shift principles and data from analogous structures such as 2-aminopyridines and substituted phenyl rings.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Interpretation
H (Amine, -NH₂)4.5 - 5.5Broad Singlet (br s)This broad signal corresponds to the two protons of the primary amine. Its chemical shift is variable and depends on solvent, concentration, and temperature. The signal will disappear upon D₂O exchange.[3]
H36.5 - 6.7Singlet (s)This proton is on the pyridine ring, adjacent to the amino group. It appears as a singlet due to the absence of adjacent protons for coupling.
H56.8 - 7.0Singlet (s)This proton is on the pyridine ring, adjacent to the chloro group. It appears as a singlet for the same reason as H3.
H3', H5' (Phenyl)7.3 - 7.5Multiplet (m)These are the meta-protons of the phenyl ring.
H4' (Phenyl)7.4 - 7.6Multiplet (m)This is the para-proton of the phenyl ring, often overlapping with the meta-protons.
H2', H6' (Phenyl)7.6 - 7.8Multiplet (m)These ortho-protons are the most deshielded of the phenyl group due to their proximity to the pyridine ring.
¹³C NMR Spectroscopy

Carbon NMR spectroscopy provides information about the carbon skeleton of the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for all carbon atoms.

    • Spectral Width: Set to approximately 200-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 512 to 1024) is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

The predicted ¹³C NMR spectrum should exhibit 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule. The two pairs of equivalent carbons in the phenyl ring (C2'/C6' and C3'/C5') reduce the total number of phenyl signals from six to four. Predictions are based on additive models and data from similar compounds.[2][4][5]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Interpretation
C3105 - 110Shielded aromatic carbon due to the ortho-amino group.
C5115 - 120Aromatic carbon shielded relative to an unsubstituted pyridine.
C2', C6' (Phenyl)126 - 129Ortho-carbons of the phenyl ring.
C4' (Phenyl)128 - 131Para-carbon of the phenyl ring.
C3', C5' (Phenyl)129 - 132Meta-carbons of the phenyl ring.
C1' (Phenyl)135 - 140Quaternary carbon of the phenyl ring attached to the pyridine.
C4148 - 152Deshielded pyridine carbon attached to the phenyl group.
C6150 - 155Deshielded pyridine carbon attached to the chlorine atom.
C2158 - 162Most deshielded pyridine carbon, attached to two nitrogen atoms (ring and amino).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural insights through the analysis of fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule, as the amino and pyridine nitrogens are readily protonated. Electron ionization (EI) can also be used to induce more extensive fragmentation.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion to elucidate fragmentation pathways.

  • Molecular Ion (M⁺): The calculated monoisotopic mass of C₁₁H₉³⁵ClN₂ is 204.0454 g/mol .

  • Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. The M⁺ peak at m/z 204 and the M+2 peak at m/z 206 will appear in an approximate ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.

  • Fragmentation: Under EI or CID (Collision-Induced Dissociation) conditions, fragmentation can provide structural confirmation.

m/z Value (Predicted) Fragment Ion Plausible Neutral Loss
204/206[C₁₁H₉ClN₂]⁺-
169[C₁₁H₉N₂]⁺Cl
168[C₁₁H₈N₂]⁺HCl
77[C₆H₅]⁺C₅H₄ClN₂

The fragmentation pathway often involves the loss of the chlorine atom or hydrogen chloride, which are common fragmentation patterns for chloro-aromatic compounds.

G M [C₁₁H₉ClN₂]⁺˙ m/z = 204/206 F1 [C₁₁H₉N₂]⁺ m/z = 169 M->F1 - Cl˙ F2 [C₁₁H₈N₂]⁺˙ m/z = 168 M->F2 - HCl

Caption: Plausible fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, aromatic rings, and carbon-halogen bond.[3][6]

Wavenumber (cm⁻¹) Vibrational Mode Interpretation
3450 - 3300N-H Asymmetric & Symmetric StretchingTwo distinct bands are expected for the primary amine (-NH₂), which is a hallmark of this functional group.[6]
3100 - 3000Aromatic C-H StretchingAbsorption from the C-H bonds on both the pyridine and phenyl rings.
1650 - 1580N-H Bending (Scissoring)This band is characteristic of a primary amine.[6]
1600 - 1450C=C and C=N Ring StretchingMultiple sharp bands corresponding to the stretching vibrations within the aromatic pyridine and phenyl rings.
1335 - 1250Aromatic C-N StretchingThe stretching vibration of the bond between the amino group and the pyridine ring.[6]
850 - 750C-H Out-of-Plane BendingBending vibrations of the C-H bonds on the aromatic rings, which can be indicative of the substitution pattern.
750 - 700C-Cl StretchingA strong band corresponding to the carbon-chlorine bond stretch.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a powerful and definitive method for the structural elucidation and identity confirmation of this compound. ¹H and ¹³C NMR map out the complete carbon-hydrogen framework, while Mass Spectrometry confirms the molecular weight, elemental composition (specifically the presence of chlorine), and provides structural clues through fragmentation. Finally, IR spectroscopy verifies the presence of key functional groups, including the primary amine and the chloro-aromatic system. This multi-faceted spectroscopic approach ensures the highest level of scientific integrity and trustworthiness for researchers in drug development and related fields.

References

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • NIST. (n.d.). p-Chloroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • CHIMIA. (1964). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • National Institutes of Health. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. In PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. In PMC. Retrieved from [Link]

  • PubChem. (n.d.). 6-fluoro-4-methyl-N-phenylpyridin-2-amine. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. In PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

Sources

Substituted 2-Aminopyridines: A Technical Guide to Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse array of pharmacologically active agents. Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in drug design. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and therapeutic applications of substituted 2-aminopyridines, with a particular focus on chloro- and phenyl-substituted analogs as exemplary compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical motif in their work.

Introduction: The 2-Aminopyridine Scaffold - A Privileged Motif in Drug Discovery

The 2-aminopyridine moiety is a simple, low molecular weight, and highly functionalized heterocyclic system that has garnered significant attention in the pharmaceutical industry.[1] Its appeal stems from its ability to engage in various biological interactions, including hydrogen bonding and metal coordination, making it an ideal pharmacophore for targeting a wide range of biological targets.[2] The presence of the 2-aminopyridine core in numerous approved drugs, such as the anti-inflammatory agent piroxicam and the antibacterial drug sulfapyridine, attests to its therapeutic relevance.[3]

The introduction of substituents onto the pyridine ring, such as chloro and phenyl groups, allows for the fine-tuning of the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. This, in turn, influences its pharmacokinetic and pharmacodynamic profiles.[4] This guide will delve into the synthetic strategies for accessing these valuable compounds, their key characteristics, and their prominent role in the development of modern therapeutics.

Synthetic Methodologies for Substituted 2-Aminopyridines

The synthesis of substituted 2-aminopyridines can be achieved through various routes, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches: The Chichibabin Reaction

The Chichibabin reaction, a classic method for the amination of pyridines, involves the reaction of pyridine with sodium amide to introduce an amino group at the 2-position.[5] While historically significant, this method often requires harsh reaction conditions and can lead to a mixture of products with polysubstitution.

Modern Synthetic Routes: Cross-Coupling and Cyclization Strategies

Modern organic synthesis offers more versatile and efficient methods for the preparation of substituted 2-aminopyridines. These include:

  • Nucleophilic Aromatic Substitution (SNA_r_): 2-Halopyridines, particularly 2-fluoropyridines and 2-chloropyridines, are excellent substrates for SNA_r_ reactions with a variety of amines. This approach is widely used due to the commercial availability of a diverse range of halopyridines and amines.[6]

  • Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of 2-aminopyridines. This method involves the palladium-catalyzed coupling of a 2-halopyridine with an amine in the presence of a suitable phosphine ligand and a base.[6]

  • Cyclization Reactions: Substituted 2-aminopyridines can also be synthesized through the cyclization of acyclic precursors. For instance, the reaction of a 2,4-pentadiene nitrile compound with an amine can yield a 2-amino pyridine derivative.[7] This method allows for the introduction of a wide range of substituents.

Experimental Protocol: Synthesis of 6-Chloro-4-phenylpyridin-2-amine

The following is a representative protocol for the synthesis of a chloro- and phenyl-substituted 2-aminopyridine, adapted from patent literature.[7]

Step 1: Synthesis of the 2,4-Pentadiene Nitrile Precursor

A detailed procedure for the synthesis of the specific 2-cyano-5-(4-chlorophenyl)-3-phenyl-2,4-pentadienenitrile precursor would first be required.

Step 2: Cyclization to Form the 2-Aminopyridine Ring

  • In a round-bottom flask, dissolve the 2,4-pentadiene nitrile compound (1.0 eq) in a suitable solvent (e.g., DMF or DMSO).

  • Add the desired amine (e.g., ammonia or an ammonium salt, 1.0-2.5 eq).

  • While stirring, add a base (e.g., sodium methoxide or potassium tert-butoxide, 0-2.5 eq).

  • Heat the reaction mixture to a temperature between room temperature and 150 °C for 3-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

G cluster_0 Synthesis of this compound Precursor 2,4-Pentadiene Nitrile (Substituted) Amine Amine Source (e.g., NH₃) Reaction Cyclization Reaction (Base, Solvent, Heat) Product This compound Purification Workup & Purification

Physicochemical Properties and Characterization

The physicochemical properties of substituted 2-aminopyridines are crucial for their biological activity and drug-like characteristics. These properties can be readily characterized using a variety of analytical techniques.

Spectroscopic Data

The structural elucidation of substituted 2-aminopyridines relies heavily on spectroscopic methods such as NMR, IR, and mass spectrometry. The following table summarizes the expected spectroscopic data for a representative compound, this compound.

Technique Expected Data for this compound
¹H NMR Aromatic protons of the pyridine ring (δ 6.5-8.5 ppm), aromatic protons of the phenyl ring (δ 7.0-8.0 ppm), and a broad singlet for the amino protons (NH₂) (δ 4.5-6.0 ppm).
¹³C NMR Aromatic carbons of the pyridine and phenyl rings (δ 100-160 ppm).
IR (cm⁻¹) N-H stretching of the primary amine (3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic rings (1400-1600 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound.

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific substitution pattern.

Physicochemical Parameters

Key physicochemical parameters such as lipophilicity (logP), pKa, and solubility play a critical role in the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. These parameters can be experimentally determined or predicted using computational models. The introduction of a chloro group generally increases lipophilicity, while the amino group provides a basic center.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2-aminopyridine scaffold is a prominent feature in a large number of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Mechanism of Action: Targeting the ATP-Binding Site

Many 2-aminopyridine-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The 2-amino group often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[9]

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential components of the JAK-STAT signaling pathway, which regulates inflammation, immunity, and hematopoiesis.[8] Several 2-aminopyridine derivatives have been developed as potent and selective JAK inhibitors for the treatment of autoimmune diseases and myeloproliferative neoplasms.[10][11]

G

Conclusion

Substituted 2-aminopyridines represent a highly valuable and versatile class of compounds in the field of drug discovery. Their straightforward synthesis, tunable physicochemical properties, and ability to interact with a wide range of biological targets have solidified their position as a privileged scaffold in medicinal chemistry. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of new and improved therapeutics based on this remarkable chemical entity.

References

  • CN102276526B - Synthesis method of 2-amino pyridine compounds - Google P
  • Synthesis, characterization of 2-[(Z)-{[6-amino-2-(4-chlorophenyl) pyrimidin-4-yl] imino} methyl]-4- nitrophenol Schiff base with Mn (II), Co (II), Ni (II), Cu (II), Zn (II) - ResearchGate. (URL: [Link])

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (URL: [Link])

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed. (URL: [Link])

  • CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google P
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (URL: [Link])

  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (URL: [Link])

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. (URL: [Link])

  • 1H and13C NMR study of 2-substituted phenyl methyl sulphides - ResearchGate. (URL: [Link])

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (URL: [Link])

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (URL: [Link])

  • Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide - SciRP.org. (URL: [Link])

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (URL: [Link])

  • 2-Aminopyridine – an unsung hero in drug discovery | Request PDF - ResearchGate. (URL: [Link])

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • 1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed. (URL: [Link])

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (URL: [Link])

  • Direct preparation of 2-Aminopyridines from pyridine N-oxides - Org Prep Daily. (URL: [Link])

  • 2-Aminopyridine - Wikipedia. (URL: [Link])

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. (URL: [Link])

  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed. (URL: [Link])

Sources

A Technical Guide to the Physical Characterization of 6-Chloro-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core physical characteristics of the novel compound 6-Chloro-4-phenylpyridin-2-amine. Recognizing the absence of extensive published experimental data for this specific molecule, this document serves as a methodological guide. It equips researchers with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for a thorough physical characterization. By leveraging established analytical techniques and drawing parallels with structurally related analogs, this guide ensures a scientifically rigorous approach to defining the compound's physicochemical profile, a critical step in drug discovery and development.

Introduction: The Imperative for Rigorous Physical Characterization

This compound is a substituted aminopyridine, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. As with any novel chemical entity, a precise understanding of its physical properties is a non-negotiable prerequisite for its advancement through the development pipeline. Properties such as melting point, solubility, and pKa govern a compound's behavior in biological systems, influence formulation strategies, and dictate its suitability as a drug candidate.

This guide addresses the current information gap by providing not a static data sheet, but a dynamic procedural roadmap. It is structured to empower the research scientist to generate reliable, reproducible data through validated experimental methods.

Molecular Structure:

Caption: Molecular Structure of this compound.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable initial estimates. The following table summarizes predicted properties for this compound, alongside experimental data from structurally similar compounds to provide context.

PropertyPredicted Value (this compound)Experimental Value (Analog Compound)Analog Compound Name
Molecular Formula C₁₁H₉ClN₂C₁₀H₈ClN₃2-Amino-4-chloro-6-phenylpyrimidine[1]
Molecular Weight 204.66 g/mol 205.64 g/mol 2-Amino-4-chloro-6-phenylpyrimidine[1]
XLogP3 ~3.0 - 3.52.52-Amino-4-chloro-6-phenylpyrimidine[1]
Hydrogen Bond Donors 1 (from -NH₂)12-Amino-4-chloro-6-phenylpyrimidine[1]
Hydrogen Bond Acceptors 2 (from N atoms)32-Amino-4-chloro-6-phenylpyrimidine[1]
pKa (most basic) ~4.0 - 5.0 (pyridinium ion)Not Available-

Note: Predicted values are derived from computational models and should be confirmed by experimentation.

Thermal Properties: Melting and Boiling Point

The melting point is a fundamental indicator of a crystalline solid's purity, while the boiling point is a key characteristic of its liquid phase.

Melting Point Determination

A sharp, well-defined melting range is indicative of high purity.[2] Impurities typically cause a depression and broadening of the melting range.[3]

Causality Behind Experimental Choice: The capillary melting point method, using an apparatus like a Mel-Temp or Thiele tube, is chosen for its precision, small sample requirement, and ability to provide a melting range, which is crucial for purity assessment.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the synthesized this compound is a finely ground, dry powder.

  • Loading: Tap the open end of a glass capillary tube into the powder. Invert and tap gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the precise determination.

  • Precise Determination: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: A pure sample should exhibit a melting range of ≤ 1°C.[2] Repeat the measurement twice for reproducibility.

Boiling Point Determination

For compounds that are liquid at or near room temperature, or for those that can be safely heated to their boiling point without decomposition, this is a key parameter.

Causality Behind Experimental Choice: The distillation method is a robust technique for determining the boiling point of a liquid.[4] It directly measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Protocol: Simple Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask (at least 5 mL of sample), a condenser, a thermometer, and a receiving flask.[4]

  • Thermometer Placement: Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor distilling into the condenser.

  • Heating: Heat the sample gently.

  • Observation: Record the temperature at which a steady stream of distillate is collected. This plateau temperature is the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and formulation. It should be assessed in aqueous and relevant organic solvents.

Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its directness and accuracy. For a more rapid assessment, especially of pH-dependent solubility, nephelometry or potentiometric titrations are highly effective.

G cluster_0 Solubility Determination Workflow A Prepare Saturated Solution (Excess Solid + Solvent) B Equilibrate (e.g., 24-48h with agitation) A->B C Separate Phases (Centrifugation/Filtration) B->C D Quantify Solute in Supernatant (e.g., HPLC, UV-Vis) C->D E Calculate Solubility (mg/mL or M) D->E

Caption: Workflow for Shake-Flask Solubility Measurement.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • Equilibration: Seal the container and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. For an aminopyridine, the pKa of the conjugate acid (pyridinium ion) is crucial for understanding its absorption and distribution in the body.

Causality Behind Experimental Choice: Potentiometric titration is a highly accurate and reliable method for determining pKa values.[5] It directly measures the pH change of a solution upon the addition of an acid or base, allowing for the precise determination of the half-equivalence point, which corresponds to the pKa.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in an appropriate solvent, often a co-solvent system like methanol/water to ensure solubility.

  • Titration: Immerse a calibrated pH electrode in the stirred solution. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Collection: Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where 50% of the amine has been protonated (the half-equivalence point), which can be determined from the inflection point of the first derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis provides unequivocal confirmation of the molecular structure and offers insights into the chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

Expected ¹H NMR Features:

  • Aromatic Protons: Signals for the protons on the pyridine and phenyl rings are expected in the aromatic region (~6.5-8.5 ppm). The specific chemical shifts and coupling patterns will depend on the electronic effects of the substituents.

  • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can be concentration and solvent-dependent. This signal will disappear upon D₂O exchange.

  • Illustrative Analog Data (2-Amino-6-chloropyridine): ¹H NMR (Acetone) δ 7.38 (t), 6.54 (d), 6.48 (d), 5.83 (s, 2H, -NH₂).

Expected ¹³C NMR Features:

  • Signals corresponding to the 11 unique carbon atoms in the molecule will be observed.

  • The carbon attached to the chlorine (C6) will be deshielded, as will the carbons flanking the nitrogen atoms.

  • Illustrative Analog Data (2-Amino-6-chloropyridine): ¹³C NMR (Acetone) δ 160.95, 149.83, 140.64, 111.92, 107.08.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Expected IR Absorption Bands:

  • N-H Stretch: As a primary aromatic amine, two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region.

  • C=N and C=C Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-N Stretch: A strong band for the aromatic C-N bond is expected around 1250-1335 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹, may be attributable to the C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.

Expected MS Features:

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak with an intensity approximately one-third of the M⁺ peak is a characteristic signature of a monochlorinated compound.

  • Fragmentation: Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules. For this compound, potential fragmentations could include the loss of HCl or HCN. The phenyl and pyridyl rings themselves are relatively stable and will likely appear as major fragments.

G cluster_0 Spectroscopic Analysis Workflow A Dissolve Sample in Appropriate Solvent (e.g., DMSO-d₆, CDCl₃) B Acquire ¹H & ¹³C NMR Spectra A->B C Analyze Chemical Shifts, Coupling Constants, Integration B->C H Confirm Structure C->H D Acquire IR Spectrum (e.g., KBr pellet, ATR) E Identify Functional Group Stretching/Bending Frequencies D->E E->H F Acquire Mass Spectrum (e.g., ESI, EI) G Analyze Molecular Ion (M⁺, M+2) and Fragmentation Pattern F->G G->H

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The physical characterization of a novel compound such as this compound is a foundational activity in chemical and pharmaceutical research. While direct experimental data is not yet widely available, a systematic application of the validated protocols detailed in this guide will yield a robust and reliable physicochemical profile. The combination of thermal analysis, solubility determination, pKa measurement, and comprehensive spectroscopic analysis will provide the critical data required to understand the compound's behavior and to confidently advance its development. This guide serves as a self-validating framework, ensuring that the generated data is accurate, reproducible, and fit for purpose in a regulated research environment.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Al-Quds Open University. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-phenylpyrimidine. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • GeeksforGeeks. (2025). Determination Of Boiling Point Of Organic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

Sources

Unlocking the Potential of 6-Chloro-4-phenylpyridin-2-amine: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 3, 2026 – As the landscape of drug discovery and materials science continually evolves, the exploration of novel chemical scaffolds is paramount. This technical guide delves into the untapped research potential of 6-Chloro-4-phenylpyridin-2-amine, a versatile heterocyclic compound poised for significant contributions in medicinal chemistry and beyond. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation and providing a robust framework for experimental design.

The inherent structural features of this compound, namely the reactive 6-chloro position on the 2-aminopyridine core, offer a fertile ground for the synthesis of diverse molecular libraries. The 2-aminopyridine motif is a well-established pharmacophore, recognized for its role in numerous biologically active compounds. This guide will explore its potential in the development of novel kinase inhibitors, antimicrobial agents, and fluorescent probes, providing detailed experimental protocols and the scientific rationale underpinning these research directions.

I. The Strategic Advantage of the this compound Scaffold

The this compound molecule is characterized by a confluence of functionalities that make it an attractive starting point for chemical exploration. The primary amino group at the 2-position and the phenyl ring at the 4-position provide key interaction points for biological targets. Crucially, the chlorine atom at the 6-position, being ortho to the ring nitrogen, is activated towards nucleophilic aromatic substitution, as well as palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This reactivity is the cornerstone of its potential, allowing for the systematic and efficient generation of a wide array of derivatives.

II. Potential Research Area 1: Kinase Inhibitors for Oncological and Inflammatory Diseases

The 2-aminopyrimidine scaffold, a close structural relative of 2-aminopyridine, is a prominent feature in many FDA-approved kinase inhibitors.[1] This suggests that derivatives of this compound could be potent modulators of kinase activity, with potential applications in oncology and inflammatory diseases.

A. Rationale: Targeting Key Kinases

Two particularly promising kinase targets for this scaffold are Aurora kinases and p38 MAP kinase.

  • Aurora Kinases: These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is a hallmark of many cancers. The 2-aminopyrimidine scaffold is a known pharmacophore in several Aurora kinase inhibitors in clinical trials.[2][3] By functionalizing the 6-position of this compound, it is possible to explore the chemical space around the ATP-binding pocket of Aurora kinases, potentially leading to the discovery of novel and selective inhibitors.

  • p38 MAP Kinase: This kinase is a key mediator of the inflammatory response and is implicated in a range of diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Several inhibitors with a pyridine core have been developed.[4][5] The 4-phenyl group of the scaffold can be oriented to occupy a hydrophobic pocket in the p38 active site, while modifications at the 6-position can be designed to interact with the solvent-exposed region, offering a strategy for achieving both potency and selectivity.

B. Proposed Synthetic and Screening Workflow

A logical workflow for exploring this research area would involve the synthesis of a targeted library of derivatives followed by a systematic screening cascade.

Kinase_Inhibitor_Workflow Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Library Derivative Library Suzuki->Library Buchwald->Library Aurora_Screen Aurora Kinase A/B Assay (Primary Screen) Library->Aurora_Screen p38_Screen p38 MAPK Assay (Primary Screen) Library->p38_Screen Hit_ID Hit Identification Aurora_Screen->Hit_ID p38_Screen->Hit_ID Selectivity Kinase Selectivity Profiling Hit_ID->Selectivity Cell_Assay Cell-Based Proliferation/ Inflammation Assays Selectivity->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: Workflow for the discovery of kinase inhibitors.

C. Experimental Protocols

1. General Procedure for Suzuki-Miyaura Cross-Coupling:

Aryl and heteroaryl functionalities can be introduced at the 6-position using a standard Suzuki-Miyaura coupling protocol.[6][7][8][9][10]

Parameter Condition
Reactants This compound (1 equiv.), Aryl/Heteroaryl boronic acid (1.2-1.5 equiv.)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Base K₂CO₃ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)
Temperature 80-100 °C
Time 4-12 h

Step-by-Step Methodology:

  • To a reaction vessel, add this compound, the corresponding boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

2. General Procedure for Buchwald-Hartwig Amination:

A variety of primary and secondary amines can be coupled to the 6-position using the Buchwald-Hartwig amination reaction.[11][12][13][14]

Parameter Condition
Reactants This compound (1 equiv.), Amine (1.2-1.5 equiv.)
Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand Xantphos (2-6 mol%) or BINAP (3-8 mol%)
Base NaOtBu (1.5-2.5 equiv.) or Cs₂CO₃ (2-3 equiv.)
Solvent Toluene or 1,4-Dioxane
Temperature 90-110 °C
Time 8-24 h

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and base in a reaction vessel.

  • Add the solvent, followed by this compound and the amine coupling partner.

  • Seal the vessel and heat to the specified temperature, stirring for the required duration.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

III. Potential Research Area 2: Novel Antimicrobial Agents

The emergence of multidrug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. The 2-aminopyridine scaffold is a promising starting point for the discovery of such agents. Derivatives of 2-aminopyridines have demonstrated activity against a range of bacteria and fungi.[15][16]

A. Rationale: Targeting a Broad Spectrum of Pathogens
  • Antibacterial Activity: Derivatives of 2-aminopyridines have shown efficacy against multidrug-resistant Staphylococcus aureus (MRSA).[15][17][18] A library of 6-substituted-4-phenylpyridin-2-amine analogs could be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including MRSA, Escherichia coli, and Pseudomonas aeruginosa.

  • Antifungal Activity: Phenylpyridine and pyrimidine derivatives have been investigated as antifungal agents, with some showing potent activity against pathogenic fungi.[19][20][21][22] The synthesized library could be evaluated against important fungal pathogens such as Candida albicans and Aspergillus fumigatus.

B. Proposed Screening and Mechanism of Action Studies

A systematic approach to identifying and characterizing novel antimicrobial agents is crucial.

Antimicrobial_Workflow Library Derivative Library Antibacterial Antibacterial Screening (e.g., MRSA, E. coli) Library->Antibacterial Antifungal Antifungal Screening (e.g., C. albicans) Library->Antifungal MIC_Det MIC Determination Antibacterial->MIC_Det Antifungal->MIC_Det Toxicity Cytotoxicity Assay (e.g., Mammalian cells) MIC_Det->Toxicity MOA Mechanism of Action Studies Toxicity->MOA Biofilm Biofilm Inhibition Assay MOA->Biofilm Membrane Membrane Permeability Assay MOA->Membrane Fluorescent_Probe_Workflow Start This compound Derivatization Derivatization (e.g., Click handles, Targeting moieties) Start->Derivatization Probe_Library Probe Library Derivatization->Probe_Library Photophysical Photophysical Characterization (Absorbance, Emission, Quantum Yield) Probe_Library->Photophysical Sensing Analyte Sensing Studies Photophysical->Sensing Cell_Imaging Cellular Imaging (Confocal Microscopy) Sensing->Cell_Imaging Targeting Subcellular Localization Studies Cell_Imaging->Targeting Application Application in Biological Systems Targeting->Application

Caption: Workflow for the development of fluorescent probes.

C. Experimental Protocols

1. Photophysical Characterization:

The key photophysical properties of the synthesized compounds should be determined to assess their potential as fluorescent probes.

Parameter Instrumentation Information Gained
UV-Vis Absorption UV-Vis SpectrophotometerMolar absorptivity (ε), Wavelength of maximum absorption (λabs)
Fluorescence Emission FluorometerWavelength of maximum emission (λem), Stokes shift (λem - λabs)
Fluorescence Quantum Yield (ΦF) Fluorometer with integrating sphere or relative methodEfficiency of fluorescence

Step-by-Step Methodology for Relative Quantum Yield Measurement:

  • Select a well-characterized fluorescent standard with an emission profile similar to the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Prepare a series of dilute solutions of both the standard and the test compound with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Record the fluorescence emission spectra of each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Integrate the area under the emission curves for both the standard and the test compound.

  • Calculate the quantum yield of the test compound using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

V. Conclusion

This compound represents a promising and underexplored scaffold with significant potential across multiple domains of chemical and biological research. Its versatile reactivity allows for the creation of diverse libraries of compounds that can be rationally designed to target key biological processes. The research avenues outlined in this guide—the development of kinase inhibitors, the discovery of novel antimicrobial agents, and the design of innovative fluorescent probes—provide a solid foundation for future investigations. By leveraging the synthetic accessibility and inherent biological relevance of this scaffold, the scientific community is well-positioned to unlock new therapeutic and diagnostic tools.

VI. References

  • Doležal, M., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry, 43(9), 1747-1755. [Link]

  • Li, Y., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(19), 6529. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • El-Gazzar, M. G., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum, mdpi-063907. [Link]

  • Ante, Y. A., et al. (2018). Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. International Journal of Chemistry, 10(1), 153. [Link]

  • Sweeney, Z. K., et al. (2005). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 15(13), 3225-3229. [Link]

  • Holla, B. S., et al. (2004). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 16(2), 841-848. [Link]

  • Ahmad, A., et al. (2023). A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. Current Organic Synthesis, 20(4), 384-401. [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9574-9589. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 12(11), 1957-1967. [Link]

  • Penning, T. D., et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4782-4787. [Link]

  • Paul, M., et al. (2022). 2-Aminopyridine derivative as fluorescence ‘On–Off’ molecular switch for selective detection of Fe3+/Hg2+. Journal of Photochemistry and Photobiology A: Chemistry, 430, 113970. [Link]

  • Barluenga, J., et al. (2007). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm, 1(2), 114-118. [Link]

  • Ante, Y. A., et al. (2018). Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. International Journal of Chemistry, 10(1), 153. [Link]

  • Moody, C. J., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 68(17), 3467-3475. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Evindar, G., et al. (2012). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 10(30), 5769-5772. [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]

  • Maccari, R., et al. (2019). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 24(19), 3466. [Link]

  • El-Gazzar, M. G., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3451. [Link]

  • Chen, C.-H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 5(2), 1187-1199. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 12(11), 1957-1967. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Vasdev, N., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-2-amino-4-methylpyridine ([(18)F]9) as a Potential PET Tracer. Journal of Medicinal Chemistry, 55(11), 5511-5522. [Link]

  • Jerome, K. D., et al. (2010). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 20(2), 469-473. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Edinburgh Instruments. (2022, April 14). Relative Quantum Yield of 2-Aminopyridine. [Link]

  • Liu, X.-F., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Chinese Chemical Letters, 20(11), 1303-1306. [Link]

  • Singh, R., et al. (2025). Comprehensive safety and toxicity analysis of 2,2′-Bipyridine derivatives in combating MRSA biofilm formation and persistence. Frontiers in Microbiology, 16, 1363556. [Link]

  • Wang, M., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Molecules, 26(14), 4210. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Chemistry & Biodiversity, e202401033. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpyridine. PubChem Compound Database. [Link]

  • Ali, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3362. [Link]

  • Davioud-Charvet, E., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(7), 8494-8505. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 6-Chloro-4-phenylpyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful therapeutic agents.[1][2] This structural motif is particularly adept at forming key hydrogen bond interactions with protein kinase hinges, making it a foundational component in the design of targeted inhibitors.[3] Within this class, 6-Chloro-4-phenylpyridin-2-amine serves as a highly versatile and strategic starting material for the synthesis of potent and selective kinase inhibitors. Its distinct substitution pattern—a reactive chlorine at the 6-position, a primary amine at the 2-position, and a phenyl group at the 4-position—offers a trifecta of functional handles for sophisticated molecular elaboration in drug discovery campaigns. This guide provides an in-depth exploration of its synthesis, applications, and proven protocols for its derivatization and biological evaluation, tailored for researchers in drug development.

The 2-Aminopyridine Scaffold: A Privileged Structure in Drug Design

The pyridine ring is an isostere of benzene, but the inclusion of a nitrogen atom fundamentally alters its electronic properties, introducing a dipole moment and the capacity to act as a hydrogen bond acceptor.[4][5] When substituted with an amino group at the 2-position, the resulting scaffold can present a crucial bidentate hydrogen-bond donor-acceptor pair, perfectly positioned to interact with the hinge region of many protein kinases. This interaction can anchor the inhibitor in the ATP-binding pocket, providing a stable foundation for achieving high potency.

The value of the pyridine scaffold is demonstrated by its presence in numerous FDA-approved drugs targeting a wide range of diseases.[1][2] Its derivatives have shown efficacy as anticancer, anti-inflammatory, and anti-infective agents, underscoring the chemical and biological versatility of this heterocyclic system.[6][7][8]

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is critical for reaction design and downstream characterization.

PropertyValueNotes
Molecular Formula C₁₁H₉ClN₂
Molecular Weight 204.66 g/mol
Appearance Off-white to light yellow crystalline solidVaries with purity
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in other organic solventsPoor aqueous solubility is expected
Reactivity The 2-amino group is a nucleophile and can be acylated or alkylated. The 6-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.The electron-deficient nature of the pyridine ring activates the chlorine for substitution.[9]

Synthesis Protocol: this compound

The synthesis of this key intermediate can be achieved through various routes. A common and reliable method involves the construction of the substituted pyridine ring. While multiple specific patented methods exist[10][11][12], a generalized, conceptually sound laboratory-scale procedure is outlined below.

Conceptual Rationale:

The core strategy often involves the cyclocondensation of a suitable three-carbon precursor with an ammonia source, followed by chlorination. The phenyl group is typically introduced via a precursor like a chalcone or a related enone.

Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Final Product A Phenyl-substituted 1,3-dicarbonyl or equivalent D Cyclocondensation Reaction (e.g., Hantzsch or Guareschi-Thorpe synthesis) A->D B Acetonitrile or Malononitrile B->D C Ammonia source (e.g., Ammonium Acetate) C->D E Intermediate: 2-hydroxy-4-phenyl-6-methylpyridine or similar D->E Forms pyridine ring F Chlorination (e.g., POCl₃ or SOCl₂) E->F Introduces chloro group G Purification (Crystallization / Chromatography) F->G Crude Product H This compound G->H

Caption: Generalized synthetic workflow for 2-aminopyridine derivatives.

Detailed Laboratory Protocol:

Objective: To synthesize 2-amino-6-chloro-4-phenylpyridine.

Materials:

  • 4-Phenyl-2,6-dihydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Ammonia (gas or concentrated aqueous solution)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, and stirring apparatus

Procedure:

  • Chlorination:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-phenyl-2,6-dihydroxypyridine (1 equivalent).

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) dropwise at 0 °C.

    • After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the hydroxyl groups on the pyridine ring into more reactive chloro groups, yielding 2,6-dichloro-4-phenylpyridine.

  • Ammonolysis (Amination):

    • After cooling the reaction mixture to room temperature, carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

    • Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2,6-dichloro-4-phenylpyridine.

    • Dissolve the crude dichloro-intermediate in a suitable solvent like dioxane in a pressure vessel.

    • Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.

    • Seal the vessel and heat to 150-180 °C for 12-24 hours.

    • Causality: The C2 and C6 positions are electronically activated for nucleophilic aromatic substitution. Under high temperature and pressure, ammonia selectively displaces one of the chloro groups. The C2 position is generally more reactive, leading to the desired product as the major isomer.

  • Purification:

    • After cooling, vent the pressure vessel. Concentrate the reaction mixture.

    • Purify the crude product using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The true utility of this compound lies in its role as a scaffold for building potent kinase inhibitors. The 2-amino group typically serves as the hinge-binding element, while the 6-chloro position is an ideal vector for introducing substituents that can target other regions of the ATP pocket, often to enhance potency and selectivity.

Case Study: Development of ALK2 Inhibitors

Activin receptor-like kinase 2 (ALK2) is a BMP type I receptor. Gain-of-function mutations in ALK2 are the cause of the rare genetic disease fibrodysplasia ossificans progressiva (FOP). Research into 3,5-diaryl-2-aminopyridine derivatives has identified potent and selective inhibitors of ALK2.[13]

  • Scaffold: The 2-aminopyridine core provides the essential hydrogen bonding to the kinase hinge.

  • C4-Phenyl Group: This group occupies a hydrophobic pocket. Modifications here can modulate potency and pharmacokinetic properties.

  • C6-Position (from Chloro): This position is critical for derivatization. Replacing the chlorine via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with other aryl or heteroaryl groups can dramatically improve activity and selectivity against related kinases.[9][13]

Workflow for Inhibitor Development

G A This compound (Starting Scaffold) B Reaction at C6-Chloro (e.g., Suzuki or Buchwald-Hartwig Coupling) A->B Vector 1 C Reaction at C2-Amine (e.g., Acylation, Reductive Amination) A->C Vector 2 D Diverse Library of Analogs B->D C->D E In Vitro Kinase Assay (Determine IC₅₀/Kᵢ) D->E Screening F Cell-Based Assay (Target Engagement & Potency) E->F Hits G Lead Compound(s) (Potent & Cell-Active) F->G H ADME/Tox Profiling (Solubility, Stability, Safety) G->H Optimization I Optimized Lead / Candidate H->I

Sources

Palladium-Catalyzed Synthesis of 6-Chloro-4-phenylpyridin-2-amine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-4-phenylpyridin-2-amine and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. These compounds serve as versatile building blocks for the synthesis of a wide array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system therapeutics. The strategic placement of the chloro, phenyl, and amino functionalities on the pyridine ring allows for diverse downstream chemical modifications, making this scaffold highly attractive for the generation of compound libraries in the pursuit of novel drug candidates.

This application note provides a comprehensive guide to the palladium-catalyzed synthesis of this compound derivatives, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed experimental protocols, and discuss key considerations for reaction optimization and troubleshooting.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides.[1] The catalytic cycle, depicted below, is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Organoboron) Organoboron->Transmetalation Base Base Base->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, a 2-amino-6-chloropyridine derivative) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl, which is a crucial consideration when selecting starting materials.[1][4]

2. Transmetalation: In the subsequent transmetalation step, the organic group from the organoboron reagent (a phenylboronic acid derivative) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the organoboron species.[3][5]

3. Reductive Elimination: The final step of the cycle is reductive elimination, wherein the two organic ligands on the palladium(II) complex couple to form the desired biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the Suzuki-Miyaura coupling of 2-amino-6-chloropyridine with phenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-6-chloropyridine≥98%Commercially Available
Phenylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)≥99.9%Commercially Available
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)≥98%Commercially Available
Potassium phosphate, tribasic (K₃PO₄)≥98%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Ethyl acetateACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Celite®Commercially Available
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Reagents: - 2-Amino-6-chloropyridine - Phenylboronic acid - Pd(OAc)₂ - SPhos - K₃PO₄ - 1,4-Dioxane Setup->AddReagents Heating Heat Reaction Mixture (e.g., 100 °C) AddReagents->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Extraction Extraction with Ethyl Acetate Workup->Extraction Drying Dry Organic Layer (MgSO₄) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-6-chloropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterGeneral RecommendationRationale and Troubleshooting
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often a reliable and cost-effective choice. Pre-catalysts can also be highly effective, especially for challenging substrates.[6]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)These ligands promote the oxidative addition of less reactive aryl chlorides and facilitate reductive elimination.[4] If the reaction is sluggish, screening different ligands is recommended.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield.[2] K₃PO₄ is a good starting point. For sensitive substrates, weaker bases may be necessary.[7]
Solvent Aprotic polar solvents (e.g., 1,4-dioxane, toluene, THF)The solvent should be able to dissolve the reagents and be stable at the reaction temperature. Anhydrous conditions are crucial.
Temperature 80-110 °CHigher temperatures are often required for the activation of aryl chlorides.[4] If decomposition is observed, the temperature should be lowered.
Aryl Halide Bromo > Chloro2-Amino-6-bromopyridine is generally more reactive than the chloro analogue due to the weaker C-Br bond.[4] For the chloro-substituted pyridine, more forcing conditions (higher temperature, more active catalyst system) may be necessary.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—including the palladium source, ligand, base, and solvent—researchers can efficiently access these valuable building blocks for drug discovery and development. The protocol provided herein serves as a robust starting point, and the troubleshooting guide offers practical insights for optimizing the reaction for specific substrates and achieving high yields of the desired products.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. MDPI. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]

  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. National Institutes of Health. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Process for the preparation of 2-amino-alkylpyridines.

Sources

6-Chloro-4-phenylpyridin-2-amine as a scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-4-phenylpyridin-2-amine as a scaffold for drug discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists[1]

A "Tri-Vector" Privileged Scaffold for Kinase and GPCR Ligand Discovery[1]

Executive Summary

In modern medicinal chemistry, This compound (CAS: 1211525-26-6) represents a high-value "privileged scaffold."[1] Its structural utility lies in its capability to serve as a core template for Fragment-Based Drug Design (FBDD) .[1] The molecule offers three orthogonal vectors for chemical diversification:

  • The 2-Amino Group (Donor/Acceptor): A classic "hinge-binding" motif for kinase inhibition or a handle for urea/amide formation in GPCR ligands.[1]

  • The 4-Phenyl Ring: A hydrophobic moiety positioned to occupy the "Gatekeeper" or hydrophobic back-pocket (Pocket II) of various enzymatic active sites.[1]

  • The 6-Chloro Substituent: A reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira), allowing for the attachment of solubilizing tails or secondary pharmacophores.

This guide details the chemical biology profile of this scaffold, followed by validated protocols for its synthesis, functionalization, and quality control.

Chemical Biology Profile & Mechanistic Rationale
The "Hinge-Binder" Hypothesis

The 2-aminopyridine motif is ubiquitous in FDA-approved kinase inhibitors (e.g., Sorafenib , Imatinib analogs).[1] In the context of this compound:

  • Mechanism: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amino group (2-NH2) acts as a Hydrogen Bond Donor (HBD). This D-A motif mimics the adenine ring of ATP, allowing the scaffold to anchor into the hinge region of kinase domains.

  • Causality: The presence of the electron-withdrawing Chlorine at C6 and the electron-neutral Phenyl at C4 modulates the pKa of the pyridine nitrogen, tuning its basicity to optimize H-bond strength without incurring high desolvation penalties.[1]

The Hydrophobic Clamp

The 4-phenyl group is not merely a spacer; it is a "selectivity filter."[1]

  • Structural Insight: In many kinase crystal structures (e.g., p38 MAP kinase, VEGFR), a hydrophobic pocket exists adjacent to the ATP binding site. The 4-phenyl group of this scaffold is pre-positioned to exploit pi-stacking or Van der Waals interactions within this pocket, potentially enhancing selectivity over non-target kinases.[1]

Visualizing the Strategy

The following diagram illustrates the "Tri-Vector" diversification strategy using this compound.

G Scaffold This compound (Core Scaffold) Vector1 Vector 1: 2-Amino Group (Hinge Binding / Amide Coupling) Scaffold->Vector1 Acylation/Urea Formation Vector2 Vector 2: 6-Chloro Group (Solubilizing Tail / Diversity) Scaffold->Vector2 Suzuki/Buchwald Coupling Vector3 Vector 3: 4-Phenyl Group (Hydrophobic Pocket Occupancy) Scaffold->Vector3 Pi-Stacking Interactions Target1 Target: Kinase Inhibitors (e.g., VEGFR, PIM-1) Vector1->Target1 Target2 Target: GPCR Ligands (e.g., Adenosine A2A) Vector1->Target2 Vector2->Target1 Vector3->Target2

Caption: The Tri-Vector diversification map showing orthogonal functionalization points on the scaffold.

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis allows for modification of the phenyl ring (e.g., 4-(4-fluorophenyl)).[1]

Reaction Overview: Regioselective amination of 2,6-dichloro-4-phenylpyridine.[1] The 4-phenyl group sterically hinders the C3/C5 positions, but electronic effects allow nucleophilic aromatic substitution (


) at C2 or C6.

Materials:

  • 2,6-Dichloro-4-phenylpyridine (1.0 eq)[1]

  • Ammonium Hydroxide (28-30% NH3 in water) OR Acetamide/K2CO3 (for Buchwald route)

  • Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone)[1]

  • Catalyst (Optional): CuI (Copper Iodide) if using Buchwald conditions.

Step-by-Step Procedure (High-Pressure Method):

  • Charge: In a high-pressure steel autoclave (Parr reactor), dissolve 2,6-dichloro-4-phenylpyridine (5.0 g, 22.3 mmol) in Ethanol (50 mL).

  • Reagent: Add aqueous Ammonium Hydroxide (50 mL).

  • Reaction: Seal the reactor and heat to 160°C for 12-18 hours .

    • Mechanism:[2][3][4] High temperature is required to overcome the activation energy for

      
       on the chloropyridine, as the phenyl ring provides only weak activation.
      
  • Work-up: Cool to room temperature (RT). The product often precipitates.

  • Extraction: Remove ethanol under reduced pressure. Dilute the aqueous residue with Ethyl Acetate (EtOAc). Wash with Brine.[1][4][5]

  • Purification: Dry organic layer over

    
    . Concentrate. Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).
    
    • Yield Target: 60-75%.[1]

    • Checkpoint: Verify Mono-amination vs. Di-amination by LCMS (Mass: 204.6 vs 185.2).

Protocol B: Library Generation (Orthogonal Functionalization)

This protocol describes the "Reverse-Sequential" strategy: Functionalizing the C6-Chlorine before derivatizing the amine, to avoid catalyst poisoning by free amides/ureas.[1]

Step 1: Suzuki-Miyaura Coupling at C6 (The "Tail") Objective: Attach a solubilizing group (e.g., pyridine-3-boronic acid or 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole).[1]

  • Dissolution: Dissolve this compound (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

  • Additives: Add Boronic Acid derivative (1.2 eq) and

    
     (3.0 eq).
    
  • Degas: Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst: Add

    
     (5 mol%).
    
  • Heat: Microwave irradiation at 110°C for 1 hour or reflux for 12 hours.

  • Validation: Monitor by TLC (UV active). The product will be more polar than the starting material.

Step 2: Urea Formation at C2 (The "Head") Objective: Create a urea linkage common in kinase inhibitors (e.g., to mimic the Sorafenib pharmacophore).

  • Activation: Dissolve the product from Step 1 (1.0 eq) in anhydrous THF.

  • Reagent: Add Isocyanate (e.g., Phenyl isocyanate, 1.1 eq) dropwise at 0°C.

    • Alternative: If the isocyanate is unstable, use Triphosgene (0.35 eq) + Amine (1.1 eq) +

      
       (2.0 eq).
      
  • Reaction: Stir at RT for 4 hours.

  • Quench: Add Methanol (1 mL) to quench excess isocyanate.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via Prep-HPLC.

Data Summary & Quality Control

Table 1: Physicochemical Properties & QC Specifications

PropertySpecificationMethod of Verification
Molecular Weight 204.66 g/mol LC-MS (ESI+)
Appearance Off-white to pale yellow solidVisual Inspection
Solubility DMSO (>20 mg/mL), Ethanol (Moderate)Gravimetric
1H NMR Signature

6.7-7.0 (s, 1H, H-3),

7.1-7.2 (s, 1H, H-5)
400 MHz DMSO-d6
Purity Requirement >95% (for biological assays)HPLC (254 nm)

Self-Validating Checkpoint: In the 1H NMR of the core scaffold, look for two distinct singlets in the aromatic region (approx 6.8 and 7.2 ppm) corresponding to the protons on the pyridine ring at positions 3 and 5. If these appear as doublets or multiplets, the 4-phenyl substitution may have failed or regio-isomerization occurred.[1]

Synthesis Workflow Diagram

Synthesis Start Start: 2,6-Dichloro-4-phenylpyridine Step1 Step 1: Selective Amination (NH4OH, 160°C, Pressure) Start->Step1 Intermediate Core Scaffold: This compound Step1->Intermediate Yield: 60-75% Branch Decision Point: Library Divergence Intermediate->Branch PathA Path A: C6 Suzuki Coupling (Add Solubility Tail) Branch->PathA Preferred Route (Avoids catalyst poisoning) PathB Path B: N2 Acylation/Urea (Add Hinge Binder) Branch->PathB Alternative Final Final Drug Candidate (Kinase/GPCR Ligand) PathA->Final Step 2: N2 Functionalization PathB->Final Step 2: C6 Functionalization

Caption: Step-by-step synthesis and library generation workflow for this compound derivatives.

References
  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394626, this compound. Retrieved from [Link]

  • Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds. (General reference on 2-aminopyridine scaffolds in kinase inhibitors).
  • Bamborough, P., et al. (2011). Fragment-Based Discovery of p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for hydrophobic pocket binding of 4-phenyl-pyridines).

Sources

Application Notes and Protocols for Screening 6-Chloro-4-phenylpyridin-2-amine Derivatives Against Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Kinases with Novel Pyridine Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes, including growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3][5]

The 6-chloro-4-phenylpyridin-2-amine scaffold represents a privileged chemical structure in kinase inhibitor design. The pyridine core can form key hydrogen bond interactions within the ATP-binding site of many kinases, a common mechanism of action for this class of inhibitors.[6][7] The phenyl and chloro substituents provide vectors for chemical modification, allowing for the generation of diverse chemical libraries to probe kinase selectivity and potency. This document provides a comprehensive protocol for the systematic screening of this compound derivatives to identify and characterize novel kinase inhibitors.

A Hierarchical Screening Strategy: From Broad Strokes to Cellular Confirmation

A robust screening cascade is essential for the efficient identification of promising lead compounds. We advocate for a tiered approach, beginning with a broad, high-throughput biochemical screen to identify initial hits. These hits are then subjected to more rigorous secondary biochemical assays to confirm potency and determine the mechanism of inhibition. Finally, promising candidates are advanced to cellular assays to assess their activity in a more physiologically relevant environment.

G cluster_0 Screening Cascade Compound_Library This compound Derivative Library Primary_Screen Primary Biochemical Screen (e.g., ADP-Glo™ at single high concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Hit_Identification->Compound_Library 'Non-Hits' Dose_Response Secondary Biochemical Assay (IC50 Determination) Hit_Identification->Dose_Response 'Hits' Cellular_Assay Cellular Target Engagement (e.g., NanoBRET™) Dose_Response->Cellular_Assay Potent Hits Lead_Candidate Lead Candidate Cellular_Assay->Lead_Candidate

Figure 1: A hierarchical screening workflow for the identification of kinase inhibitors.

Part 1: Primary High-Throughput Biochemical Screening

The initial goal is to rapidly screen the compound library against a kinase of interest to identify "hits" that exhibit significant inhibitory activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction, making it a universal assay for any kinase.[8][9]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to kinase activity.[10][11][12]

G cluster_0 ADP-Glo™ Assay Principle Kinase_Reaction Kinase + Substrate + ATP (In presence of inhibitor) ADP_Production ADP + Phosphorylated Substrate Kinase_Reaction->ADP_Production Step1 Step 1: Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) ADP_Production->Step1 Step2 Step 2: Add Kinase Detection Reagent (Convert ADP to ATP) Step1->Step2 Luciferase_Reaction Luciferase + Luciferin + ATP Step2->Luciferase_Reaction Light_Output Light Luciferase_Reaction->Light_Output

Figure 2: The two-step process of the ADP-Glo™ Kinase Assay.

Detailed Protocol: Primary Screen at 10 µM

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • This compound derivative library dissolved in 100% DMSO

  • Kinase buffer (specific to the kinase, typically containing Tris-HCl, MgCl2, DTT, and BSA)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a 1 mM stock of each derivative in 100% DMSO.

    • In a 384-well plate, add 100 nL of each compound stock to the appropriate wells for a final assay concentration of 10 µM (assuming a 10 µL final reaction volume).

    • For controls, add 100 nL of 100% DMSO to "high control" (100% activity) and "low control" (0% activity) wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically to achieve a signal-to-background ratio of at least 5 and initial velocity kinetics.

    • Add 5 µL of the 2X kinase/substrate master mix to each well containing the compounds and DMSO controls.

    • Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.[13]

    • To initiate the kinase reaction, add 5 µL of the 2X ATP solution to all wells.

    • For the "low control" wells, add a known potent inhibitor at a concentration that will fully inhibit the kinase.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[13]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9][14]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[9]

    • Read the luminescence on a plate reader.

Data Analysis and Hit Selection
  • Calculate Percent Inhibition:

    • Average the signals from the high (DMSO) and low (inhibitor) control wells.

    • Normalize the data for each compound well using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))

  • Assay Quality Control (Z'-factor):

    • The Z'-factor is a statistical measure of the quality of a high-throughput screen.[15][16][17]

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[18]

  • Hit Criteria:

    • Compounds demonstrating >50% inhibition at 10 µM are typically considered "hits" and are selected for further characterization.

Part 2: Secondary Biochemical Assay - IC50 Determination

The goal of the secondary screen is to determine the potency of the "hit" compounds by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[19][20][21] This is a critical step in ranking the compounds and understanding their structure-activity relationship (SAR).

Detailed Protocol: IC50 Determination

This protocol is similar to the primary screen, but with a serial dilution of the hit compounds.

Procedure:

  • Compound Dilution and Plating:

    • For each hit compound, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 1 mM stock.

    • Plate 100 nL of each dilution into a 384-well plate.

  • Kinase Reaction and ADP Detection:

    • Follow the same procedure as the primary screen (steps 2 and 3).

Data Analysis
  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) using graphing software such as GraphPad Prism.

  • Determine IC50:

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[19]

Compound IDStructureIC50 (nM)
Derivative 1[Insert 2D Structure]50
Derivative 2[Insert 2D Structure]250
Derivative 3[Insert 2D Structure]>10,000
Staurosporine (Control)[Insert 2D Structure]5

Table 1: Example data table for IC50 determination of this compound derivatives.

Part 3: Cellular Target Engagement Assay

While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for cell permeability, off-target effects, or the competitive cellular environment.[22] Therefore, it is essential to validate potent hits in a cellular context. The NanoBRET™ Target Engagement Intracellular Kinase Assay is an ideal method for this, as it quantitatively measures compound binding to a specific kinase in live cells.[23][24][25]

Principle of the NanoBRET™ Assay

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer technique.[24] The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket serves as the energy acceptor. When the tracer is bound to the kinase-NanoLuc® fusion, BRET occurs. A test compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the BRET signal.[23]

G cluster_1 NanoBRET™ Assay Principle cluster_bound No Inhibitor cluster_unbound With Inhibitor Kinase_NL Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NL->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer Kinase_NL_2 Kinase-NanoLuc® No_BRET No BRET Signal Kinase_NL_2->No_BRET Tracer_2 Fluorescent Tracer Inhibitor Test Compound Inhibitor->Kinase_NL_2 Binding

Figure 3: Competitive displacement of a fluorescent tracer in the NanoBRET™ Assay.

Detailed Protocol: Cellular IC50 Determination

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the kinase-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • NanoBRET™ Tracer

  • White, tissue culture-treated 96-well plates

Procedure:

  • Cell Transfection (Day 1):

    • Seed HEK293 cells in a 96-well plate at a density that will result in ~90% confluency on the day of the assay.

    • Prepare a transfection complex of the kinase-NanoLuc® plasmid and transfection reagent in Opti-MEM®.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Addition and Tracer Equilibration (Day 2):

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Prepare a 2X solution of the NanoBRET™ Tracer in Opti-MEM®.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Immediately add the 2X tracer solution.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound and tracer equilibration.

  • Signal Detection:

    • Prepare a detection reagent containing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.

    • Add the detection reagent to the wells.

    • Read the donor emission (460 nm) and acceptor emission (610 nm) on a BRET-capable plate reader.

Data Analysis
  • Calculate NanoBRET™ Ratio:

    • For each well, calculate the NanoBRET™ ratio: (Acceptor Emission / Donor Emission) * 1000

  • Determine Cellular IC50:

    • Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the cellular IC50.

Conclusion and Future Directions

This tiered screening protocol provides a comprehensive framework for the identification and characterization of this compound derivatives as kinase inhibitors. By progressing from high-throughput biochemical screening to cellular target engagement assays, researchers can confidently identify potent and cell-active lead compounds. Future work would involve selectivity profiling of the lead candidates against a panel of kinases to assess their specificity, followed by further medicinal chemistry optimization and in vivo efficacy studies.

References

  • National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Tyner, J. W. (2017). Kinase Inhibitor Screening in Myeloid Malignancies. PubMed. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ResearchGate. (2025). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Z' Does Not Need to Be > 0.5. Retrieved from [Link]

  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Characterization of 6-Chloro-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinamine Scaffold

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this class have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] Specifically, substituted pyridines have been identified as potent inhibitors of protein kinases and topoisomerase II, both critical targets in oncology drug discovery.[2][3]

This guide focuses on 6-Chloro-4-phenylpyridin-2-amine , a compound belonging to this promising chemical class. Given the pharmacological precedent of related structures, a systematic in vitro evaluation is warranted to elucidate its biological mechanism of action and therapeutic potential. As a Senior Application Scientist, this document is structured to provide a logical, experience-driven workflow for the initial characterization of this compound. We will proceed from a broad assessment of cellular effects to specific target-based and target engagement assays.

The following protocols are designed to be self-validating systems, providing researchers with the tools to:

  • Assess the compound's general effect on cell viability.

  • Investigate its potential as a kinase inhibitor.

  • Confirm target engagement within a cellular context.

Each step is accompanied by an explanation of the underlying scientific principles, ensuring that the experimental choices are clear and justified.

Part 1: Initial Assessment of Cellular Viability using the MTT Assay

Before investigating specific molecular targets, it is crucial to determine the cytotoxic or cytostatic effects of this compound on cultured cells. This initial screening provides a therapeutic window and helps to establish appropriate concentration ranges for subsequent, more targeted assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which in most cases correlates with cell viability.[4]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h to allow attachment cell_seeding->incubation_24h compound_addition Add serial dilutions of This compound incubation_24h->compound_addition incubation_48h Incubate for desired exposure time (e.g., 48h) compound_addition->incubation_48h mtt_addition Add MTT reagent to each well incubation_48h->mtt_addition incubation_mtt Incubate for 2-4h to allow formazan formation mtt_addition->incubation_mtt solubilization Add solubilization solution (e.g., DMSO or SDS-HCl) incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for assessing cell viability with the MTT assay.

Detailed Protocol: MTT Cell Viability Assay[4][6][7][8]
  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations initially (e.g., from 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Pipette up and down to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Example IC50 Determination
Compound Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100
0.11.2297.6
11.1592.0
50.8870.4
100.6148.8
500.2520.0
1000.108.0

Part 2: Probing Kinase Inhibition with an In Vitro Biochemical Assay

Given that many aminopyridine derivatives exhibit kinase inhibitory activity, a direct biochemical kinase assay is a logical next step to identify potential molecular targets of this compound.[2] These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[6]

Conceptual Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection reagents Combine Kinase, Substrate, ATP, and Test Compound incubation Incubate at 30°C to allow phosphorylation reagents->incubation stop_reagent Add stop reagent incubation->stop_reagent detection_reagent Add detection reagent (e.g., antibody) stop_reagent->detection_reagent read_signal Measure signal (e.g., fluorescence, luminescence) detection_reagent->read_signal CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Protein Quantification cell_treatment Treat cells with vehicle or This compound incubation Incubate for a defined period cell_treatment->incubation aliquot Aliquot cell suspension incubation->aliquot heat_gradient Heat aliquots at different temperatures (e.g., 40-70°C) aliquot->heat_gradient freeze_thaw Lyse cells by freeze-thaw cycles heat_gradient->freeze_thaw centrifugation Centrifuge to separate soluble and aggregated proteins freeze_thaw->centrifugation collect_supernatant Collect supernatant (soluble fraction) centrifugation->collect_supernatant western_blot Quantify target protein by Western Blot or other immunoassay collect_supernatant->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA

[7][8]

  • Cell Treatment:

    • Culture cells to high confluency.

    • Treat the cells with either the vehicle or a saturating concentration of this compound for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of different temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) using a thermal cycler. Include an unheated control.

  • Lysis and Protein Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • For both the vehicle- and compound-treated samples, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Data Presentation: Example CETSA Melt Curve
Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
40100100
4598100
508599
555292
602075
65540
70210

Conclusion

This application guide provides a comprehensive and logical workflow for the initial in vitro characterization of this compound. By systematically assessing its impact on cell viability, screening for kinase inhibition, and confirming target engagement in a cellular context, researchers can efficiently elucidate the compound's mechanism of action. These foundational assays are critical for advancing promising compounds through the drug discovery pipeline.

References

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). SpringerLink. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-phenol-4-chlorophenyl-6-aryl Pyridines as Topoisomerase II Inhibitors and Cytotoxic Agents. (2014). PubMed. Retrieved from [Link]

  • 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved from [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Retrieved from [Link]

  • N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. (2022). MDPI. Retrieved from [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Retrieved from [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. Retrieved from [Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. (2021). Taylor & Francis Online. Retrieved from [Link]

  • In vitro kinase assay. (2024). protocols.io. Retrieved from [Link]

  • 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved from [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. Retrieved from [Link]

  • 2-Chloro-6-methylpyrimidin-4-amine. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. Retrieved from [Link]

  • 2-Amino-4-chloro-6-phenylpyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. (1981). PubMed. Retrieved from [Link]

Sources

Application Note: High-Content Profiling of 6-Chloro-4-phenylpyridin-2-amine Derivatives as Smoothened (Smo) Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The scaffold 6-Chloro-4-phenylpyridin-2-amine represents a privileged pharmacophore in the development of Hedgehog (Hh) pathway inhibitors, specifically targeting the Smoothened (Smo) transmembrane receptor. Dysregulation of the Hh pathway is a critical driver in basal cell carcinoma (BCC) and medulloblastoma. While this scaffold also appears in kinase inhibitor discovery (e.g., Tyk2, CSF1R), its structural homology to known Smo antagonists (such as Vismodegib analogs) makes it a primary candidate for Hh pathway screening.

This Application Note provides a rigorous, self-validating workflow to evaluate derivatives of this scaffold. We detail a tiered screening cascade: a functional Gli-Luciferase Reporter Assay (Primary Screen) followed by a Fluorescent Ligand Binding Assay (Target Engagement) and a Cell Viability Counter-Screen to eliminate false positives caused by cytotoxicity.[1]

Mechanism of Action & Pathway Visualization

The Hedgehog pathway remains quiescent in the absence of ligand. Upon binding of Sonic Hedgehog (Shh) to the receptor Patched (Ptch) , the inhibition of Smoothened (Smo) is released. Smo accumulates in the primary cilium, triggering a cascade that activates Gli transcription factors, which translocate to the nucleus to drive gene expression.

Therapeutic Hypothesis: this compound derivatives bind the heptahelical bundle of Smo, preventing its activation even in the presence of Shh or SAG (Smoothened Agonist), thereby silencing the pathway.

Figure 1: Hedgehog Signaling and Point of Inhibition

HedgehogPathway Shh Shh Ligand Ptch Patched (Ptch) Shh->Ptch Binds Smo Smoothened (Smo) (Target) Ptch->Smo Inhibits (Relieved by Shh) SuFu SuFu (Negative Reg) Smo->SuFu Dissociates Complex Compound 6-Cl-4-Ph-Pyridine Derivative Compound->Smo Antagonizes Gli Gli Transcription Factors SuFu->Gli Releases Nucleus Nucleus (Gene Transcription) Gli->Nucleus Translocates

Caption: Schematic of the Hh pathway. The compound antagonizes Smo, preventing Gli activation despite upstream stimulation.

Primary Assay: Gli-Luciferase Reporter (Functional Screen)[1]

This assay quantifies the ability of the compound to inhibit Hh signaling downstream of the receptor. We utilize NIH3T3 Shh-Light II cells, which stably express a Gli-responsive Firefly luciferase reporter and a constitutive Renilla luciferase (for normalization).

Experimental Logic (Causality)[1]
  • Serum Starvation (0.5% Calf Serum): Essential to induce cell cycle arrest and formation of the primary cilium , the organelle where Smo signaling transduction occurs.[1] High serum prevents ciliogenesis, rendering the assay insensitive.

  • Stimulation (SAG vs. Shh): We use SAG (Smoothened Agonist) , a small molecule, instead of recombinant Shh protein.[1] SAG binds directly to Smo. If the test compound competes with SAG, it confirms activity at the Smo receptor level rather than upstream (Ptch).

Protocol 1: Gli-Reporter Inhibition Assay

Materials:

  • Cells: NIH3T3 Shh-Light II (ATCC® CRL-2795™).

  • Media: DMEM + 10% Calf Serum (Growth); DMEM + 0.5% Calf Serum (Assay).[1]

  • Reagents: SAG (200 nM final), Vismodegib (Positive Control), Dual-Luciferase® Reporter Assay System.[1]

Step-by-Step Methodology:

  • Seeding (Day 1):

    • Harvest NIH3T3 Shh-Light II cells.

    • Seed 30,000 cells/well in a 96-well white-walled plate in Growth Media.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment & Stimulation (Day 2):

    • Carefully aspirate Growth Media.[2]

    • Add 100 µL Assay Media (0.5% Calf Serum) containing:

      • Test Compound: Serially diluted (e.g., 10 µM to 0.1 nM).

      • Stimulant: SAG (200 nM).

    • Controls:

      • Min Signal: DMSO only (No SAG).

      • Max Signal: SAG + DMSO.

      • Inhibition Control: SAG + Vismodegib (1 µM).

  • Incubation (Day 2-4):

    • Incubate for 48 hours . This duration is critical for sufficient accumulation of Luciferase protein following Gli transcriptional activation.

  • Readout (Day 4):

    • Lyse cells using Passive Lysis Buffer (20 µL/well).[2]

    • Inject Luciferase Substrate (LAR II) and measure Firefly luminescence.

    • Inject Stop & Glo® Reagent and measure Renilla luminescence.

  • Data Processing:

    • Calculate Ratio:

      
      .[1]
      
    • Normalize to Max Signal (SAG only) = 100%.

Secondary Assay: BODIPY-Cyclopamine Binding (Target Engagement)[1]

Functional assays can yield false positives due to downstream inhibition (e.g., Gli inhibition) or toxicity. This assay confirms the compound physically competes for the Smo heptahelical pocket.

Protocol 2: Competitive Displacement Assay

Materials:

  • Cells: HEK293T transiently overexpressing Human Smoothened (hSmo).[1]

  • Probe: BODIPY-Cyclopamine (Fluorescent Smo antagonist).[1]

  • Detection: High-Content Imager or Flow Cytometer.

Workflow:

  • Transfection: Transfect HEK293T cells with hSmo-GFP plasmid 24h prior.

  • Incubation: Incubate cells with 5 nM BODIPY-Cyclopamine + Test Compound (at IC₉₀ from Primary Assay) for 45 mins at 37°C.

  • Wash: Wash 2x with PBS to remove unbound probe.

  • Detection: Measure fluorescence in the FITC channel (BODIPY).[1]

  • Interpretation: A decrease in fluorescence indicates the test compound successfully displaced the probe from the Smo receptor.[1]

Figure 2: Screening Workflow Logic

AssayWorkflow Library 6-Cl-4-Ph-Pyridine Library Primary Primary Screen: Gli-Luciferase (NIH3T3) Library->Primary Filter1 Active? Primary->Filter1 Filter1->Library No (Discard) Counter Counter Screen: ATP Viability Filter1->Counter Yes Filter2 Non-Toxic? Counter->Filter2 Filter2->Library No (Toxic) Secondary Secondary Screen: BODIPY Binding Filter2->Secondary Yes Lead Validated Smo Antagonist Secondary->Lead Displacement Confirmed

Caption: Tiered screening cascade ensuring functional activity, lack of toxicity, and direct target engagement.

Data Analysis & Quality Control

Quantitative Metrics

All data should be summarized in the following format. A Z-Factor > 0.5 is required for assay validation.[1]

MetricFormula / DefinitionAcceptance Criteria
% Inhibition

N/A
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
IC₅₀ 4-Parameter Logistic Fit (Hill Slope)

(Hit)
Selectivity


Window
Troubleshooting Guide
  • Low Signal Window: Ensure cells are confluent before starvation.[1] Cilia do not form in sub-confluent or high-serum cultures.

  • High Background: Check Renilla levels. If Renilla is inhibited, the compound may be a general transcription inhibitor or toxic.

  • Solubility: this compound derivatives are lipophilic. Ensure DMSO concentration does not exceed 0.5% in the final assay well.

References

  • Taipale, J., et al. (2000).[1] "Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine." Nature, 406, 1005–1009. Link

  • Sinha, S., & Chen, J. K. (2006).[1] "Purmorphamine activates the Hedgehog pathway by targeting Smoothened." Nature Chemical Biology, 2(1), 29–30. Link

  • Manetti, F., et al. (2010). "Smoothened antagonists: from the discovery of cyclopamine to the development of targeted anticancer drugs." Current Topics in Medicinal Chemistry, 10(1), 1-10.
  • BPS Bioscience. "Gli Reporter - NIH3T3 Cell Line Protocol." Link[1]

  • Chen, W., et al. (2002).[1] "Activity-dependent internalization of smoothened mediated by beta-arrestin 2." Science, 306(5705), 2257-2260. (Basis for receptor internalization/binding logic).[1]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 6-Chloro-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with 6-Chloro-4-phenylpyridin-2-amine , a lipophilic weak base frequently utilized as a scaffold in kinase inhibitor discovery and receptor modulation.[1]

The following protocols are designed based on the physicochemical principles of lipophilic aminopyridines .

Executive Summary: The Solubility Profile

Compound Class: 2-Aminopyridine derivative.[1][2][3] Primary Challenge: High lipophilicity driven by the 4-phenyl group combined with high crystal lattice energy (planar stacking), exacerbated by the electron-withdrawing 6-chloro substituent which lowers basicity.[1]

PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~3.2 – 3.8Poor aqueous solubility; highly soluble in lipids/organic solvents.[1]
pKa (Ring Nitrogen) ~3.5 – 4.0Critical: The 6-Cl atom withdraws electron density, making the ring nitrogen a very weak base. It will not protonate (and dissolve) at physiological pH (7.4).
H-Bond Donors 1 (Exocyclic -NH2)Potential for intermolecular H-bonding, increasing melting point and reducing solubility.[1]

Module 1: Stock Solution Preparation

Question: "I cannot get the solid to dissolve in my standard solvent. What should I use?"

Diagnosis: The planar structure of this compound promotes strong ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-

stacking in the solid state. Standard alcohols (Ethanol, Methanol) may not disrupt this lattice energy efficiently at high concentrations.

Recommended Protocol: Use DMSO (Dimethyl Sulfoxide) as the primary vehicle.[1]

  • Primary Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

  • Target Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh the powder into a glass vial (avoid plastic initially to prevent adsorption).

    • Add DMSO down the side of the vial.

    • Vortex vigorously for 60 seconds.

    • If particles remain: Sonicate in a water bath at 37°C for 5-10 minutes. The thermal energy helps break the crystal lattice.

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Technical Note: Avoid storing DMSO stocks in refrigerators (4°C) as DMSO freezes at 19°C. The phase transition can precipitate the compound, forming "micro-needles" that are difficult to redissolve.

Module 2: Aqueous Dilution & "Crashing Out"

Question: "My compound precipitates immediately when I dilute the DMSO stock into cell culture media or buffer. Why?"

The Mechanism: This is the "Solvent Shift" effect.[1]

  • LogP Mismatch: You are moving from a solvent with a dielectric constant (

    
    ) of 47 (DMSO) to water (
    
    
    
    ).
  • pKa Trap: At pH 7.4, the compound is effectively neutral (uncharged).[1] Without a charge to interact with water, the hydrophobic effect drives the molecules to aggregate and precipitate.

Troubleshooting Workflow (Decision Tree):

SolubilityWorkflow Start Dilution Issue Detected CheckConc Is Final Conc > 10 µM? Start->CheckConc HighConc Yes (>10 µM) CheckConc->HighConc High Risk LowConc No (<10 µM) CheckConc->LowConc Low Risk Step1 Step 1: Intermediate Dilution Dilute DMSO stock 1:10 into Ethanol or PEG400 first HighConc->Step1 Result Slowly add to Media with Vortexing LowConc->Result Step2 Step 2: Add Surfactant Add 0.1% Tween-80 or 0.5% Methylcellulose to Media Step1->Step2 Step2->Result

Figure 1: Step-wise dilution strategy to prevent precipitation shock.

The "Intermediate Dilution" Technique: Instead of adding 1 µL of 10 mM DMSO stock directly to 1 mL media (1:1000 shock):

  • Dilute 10 mM stock 1:10 in PEG-400 or Ethanol (creates a 1 mM substock).

  • Add this substock to the media. The intermediate polarity of PEG/Ethanol buffers the transition.

Module 3: In Vivo Formulation (Animal Studies)

Question: "I need to dose this at 10 mg/kg IP/PO. Standard saline suspension isn't working."

Diagnosis: Simple saline suspensions result in poor bioavailability because the dissolution rate is the rate-limiting step (BCS Class II drug behavior).[1]

Formulation Vehicles (Ranked by Efficacy):

Vehicle SystemCompositionRationale
1. Cosolvent System 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water The "Gold Standard" for discovery PK. PEG400 solubilizes the aromatic ring; Tween 80 prevents aggregation.
2. Cyclodextrin 20% HP-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-CD (Hydroxypropyl-beta-cyclodextrin) in water
The hydrophobic cavity of the cyclodextrin encapsulates the phenyl-pyridine core, shielding it from water. Best for IV administration.
3. Acidified Saline 0.05 M Citrate Buffer (pH 3.0) Use with caution. Due to the low pKa (~3.5), you must drop the pH below 3.0 to achieve significant solubility. This may cause irritation at the injection site.

Preparation Protocol (Cosolvent):

  • Dissolve compound completely in the DMSO and Tween 80 fraction first.

  • Add PEG400 and vortex until clear.

  • Slowly add the Water (or Saline) dropwise while vortexing.[1]

    • Critical: If cloudiness appears, stop and sonicate.[1] If it persists, the concentration is too high for this vehicle.

Module 4: Chemical Modification (Advanced)

Question: "Can I make a salt form to improve solubility?"

Scientific Insight: Standard Hydrochloride (HCl) salts may be unstable.[1]

  • Reason: The 6-Chloro group reduces the basicity of the pyridine nitrogen.[1] The resulting salt (pyridinium chloride) is a strong conjugate acid and may hydrolyze (release the acid) in humid air or neutral buffers, reverting to the insoluble free base.

Alternative Strategy: Consider Mesylate (Methanesulfonic acid) or Tosylate salts.[1] These large, lipophilic counter-ions can sometimes stabilize the crystal lattice of weak bases better than small inorganic ions like chloride, and they may lower the melting point, aiding dissolution.

References & Grounding

  • Physicochemical Properties of Aminopyridines:

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Aminopyridine (Scaffold reference).

    • Relevance: Establishes baseline pKa (~6.8) and LogP (~0.[1][4]53) for the core scaffold, allowing calculation of the Cl/Phenyl shifts.

    • URL:[1]

  • Solubility of Lipophilic Drugs:

    • Source: Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1]

    • Relevance: Validates the use of Cosolvents (PEG400) and Cyclodextrins for BCS Class II compounds.

    • URL:

  • Cyclodextrin Formulation Strategies:

    • Source: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

    • Relevance: Supports the use of HP-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -CD for encapsulating planar aromatic molecules like phenyl-pyridines.
      
    • URL:

  • pKa Shifts in Pyridines:

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

    • Relevance: Authoritative text explaining the electron-withdrawing inductive effect of Chlorine at the

      
      -position (C6) on pyridine nitrogen basicity.
      
    • URL:

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for 6-Chloro-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura coupling of 6-Chloro-4-phenylpyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the unique electronic and steric properties of substrates like this compound—an electron-rich chloro-pyridine with a coordinating amino group—present distinct challenges.

This guide moves beyond generic protocols to provide in-depth, field-proven insights into overcoming common obstacles. We will explore the "why" behind experimental choices, offering a logical framework for troubleshooting and optimization, grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Here, we address common issues encountered during the Suzuki coupling of this compound.

Q1: My reaction shows low to no conversion. What are the likely causes?

Low or no conversion is a frequent issue and can often be attributed to several factors related to the challenging nature of the substrate.

  • Catalyst Deactivation: The 2-amino group on the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.

  • Inefficient Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3] The electron-donating nature of the amino and phenyl groups on your substrate further deactivates the C-Cl bond towards oxidative addition.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. A ligand that is not electron-rich or sterically bulky enough may not be effective for this substrate.

  • Inadequate Base: The base is critical for activating the boronic acid for transmetalation.[4] An inappropriate choice of base, or a base of insufficient strength, can stall the reaction.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction, particularly when the desired cross-coupling is slow.

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[5] It's crucial to ensure the reaction is performed under strictly inert conditions. Thoroughly degassing the solvent and reaction mixture is essential.[6]

  • Palladium(II) Species: The presence of Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst) can lead to homocoupling before the catalytic cycle for cross-coupling is fully established.[5]

  • Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more opportunity to undergo side reactions. Optimizing the base and solvent can help to accelerate this step.

Q3: My reaction mixture turns black, and I see a precipitate. Is this normal?

The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst to its elemental form. While a slight color change to dark brown or black can be normal, excessive precipitation is a sign of catalyst instability and will lead to lower yields.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.[6]

  • Inappropriate Ligand: The ligand's role is to stabilize the palladium center. If the ligand is not robust under the reaction conditions or does not bind strongly enough, catalyst decomposition is more likely.

  • Oxygen Contamination: As with homocoupling, the presence of oxygen can lead to catalyst oxidation and subsequent decomposition.[6]

Q4: Can the primary amine group on my substrate interfere with the reaction?

Yes, the primary amine group can significantly impact the reaction. It can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition. While some Suzuki couplings with aminopyridines proceed without protection, it is a factor to consider, especially if other optimization strategies fail.[7]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective Catalyst/Ligand System: The palladium catalyst is not active enough for the electron-rich aryl chloride. 2. Inappropriate Base: The chosen base is not strong enough or is sterically hindered. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation. 4. Insufficient Degassing: Oxygen is deactivating the catalyst.1. Catalyst/Ligand: Switch to a more active catalyst system. For aryl chlorides, bulky, electron-rich phosphine ligands are often required. Consider using pre-formed palladium complexes with ligands like SPhos, XPhos, or RuPhos. Catalyst systems like Pd₂(dba)₃ with P(t-Bu)₃ are also effective for aryl chlorides.[4] 2. Base: Use a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[8] Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) can also be effective.[9][10] 3. Solvent: Switch to a solvent known to perform well in Suzuki couplings of heteroaromatics. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water.[5][9] 4. Degassing: Ensure rigorous degassing of the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[6]
Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Oxygen Contamination: Promotes homocoupling of the boronic acid. 2. Excess Water: Can lead to protodeboronation (cleavage of the C-B bond). 3. Slow Cross-Coupling: Gives more time for side reactions to occur.1. Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. 2. Water Content: While some water can be beneficial, especially with inorganic bases, excess water can be detrimental. If using an aqueous base, use a measured amount. For anhydrous conditions with K₃PO₄, adding a few equivalents of water might be necessary.[11] 3. Optimize for Speed: Focus on optimizing the catalyst, ligand, and base to accelerate the desired cross-coupling reaction, which will outcompete the side reactions.
Catalyst Decomposition (Black Precipitate) 1. High Reaction Temperature: Can lead to thermal decomposition of the catalyst. 2. Unstable Ligand: The ligand may not be providing sufficient stability to the palladium center. 3. Reaction Time: Prolonged reaction times at high temperatures increase the likelihood of decomposition.1. Temperature: Try running the reaction at a lower temperature for a longer period. Many modern catalyst systems are active at lower temperatures.[4] 2. Ligand: Use a more robust, sterically hindered ligand that can better protect the palladium center. Bidentate ligands can sometimes offer greater stability. 3. Monitor Progress: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.
Inconsistent Results 1. Reagent Quality: Purity of the boronic acid, base, and solvent can vary. 2. Water Content: Inconsistent amounts of water in the reaction. 3. Catalyst Loading: Inaccurate measurement of the catalyst and ligand.1. Reagent Purity: Use high-purity reagents. Boronic acids can degrade upon storage; it's advisable to use fresh or properly stored material. Ensure the base is finely powdered for better reproducibility.[11] 2. Controlled Water: If water is necessary, use a consistent and controlled amount. 3. Precise Measurement: Accurately weigh the catalyst and ligand. For small-scale reactions, preparing a stock solution of the catalyst/ligand can improve accuracy.

Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for optimization. The choice of boronic acid will influence the optimal conditions.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%)

  • SPhos ligand (if not using a pre-catalyst, 1.2 equivalents relative to Pd)

  • Potassium phosphate (K₃PO₄), finely ground (2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Add the palladium precatalyst (and additional ligand if necessary).

  • Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio).

  • Thoroughly degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Key Concepts

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Product) R1X R¹-X (Aryl Halide) R2B R²-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

A logical approach to troubleshooting can save significant time and resources.

Troubleshooting_Workflow Start Low/No Conversion Check_Inert Verify Inert Atmosphere (Degassing) Start->Check_Inert Change_Base Screen Bases (K₃PO₄, Cs₂CO₃) Check_Inert->Change_Base If still low yield Change_Ligand Screen Catalysts/Ligands (Buchwald Ligands) Change_Base->Change_Ligand If still low yield Change_Solvent Screen Solvents (Dioxane, Toluene) Change_Ligand->Change_Solvent If still low yield Optimize_Temp Optimize Temperature Change_Solvent->Optimize_Temp If still low yield Success Successful Coupling Optimize_Temp->Success Yield Improved

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

References

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • MDPI. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

Technical Support Center: Stability of 6-Chloro-4-phenylpyridin-2-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-4-phenylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide will walk you through the potential stability issues, their underlying causes, and practical solutions to mitigate them.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to identify and resolve the issues.

Issue 1: My this compound solution is changing color (e.g., turning yellow/brown) over time.

Possible Cause: This often indicates oxidative degradation. The aminopyridine moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1]

Troubleshooting Steps:

  • Visual Inspection: Note the rate and extent of the color change. A rapid change suggests a more significant stability issue.

  • Solvent Check:

    • Are you using a solvent prone to peroxide formation (e.g., older THF or dioxane)? Peroxides are strong oxidizing agents.

    • Consider switching to a more stable, high-purity, anhydrous solvent.

  • Atmosphere Control:

    • Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degas your solvent before use by sparging with an inert gas.

  • Light Protection:

    • Store your solutions in amber vials or wrap them in aluminum foil to protect them from light, as aminopyridines can be susceptible to photochemical degradation.[2]

  • Temperature Control:

    • Store stock solutions at low temperatures (-20°C or -80°C) to slow down the degradation rate.

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a this compound solution.

Possible Causes: The appearance of new peaks likely indicates the formation of degradation products. The primary degradation pathways to consider are hydrolysis and oxidation.

Troubleshooting Workflow:

G start Unexpected peaks in HPLC/LC-MS check_blank Run a solvent blank. Are the peaks present? start->check_blank yes_blank Peaks are from solvent/system. Investigate solvent purity and system contamination. check_blank->yes_blank Yes no_blank Peaks are related to the compound. check_blank->no_blank No interrogate_peaks Characterize new peaks by MS. What are the m/z values? no_blank->interrogate_peaks hydrolysis_peak m/z consistent with 6-Hydroxy-4-phenylpyridin-2-amine (loss of Cl, addition of OH) interrogate_peaks->hydrolysis_peak oxidation_peak m/z consistent with N-oxide or nitro derivative (addition of O or O2) interrogate_peaks->oxidation_peak confirm_hydrolysis Hypothesis: Hydrolysis. Check pH of the solution. hydrolysis_peak->confirm_hydrolysis confirm_oxidation Hypothesis: Oxidation. Review storage conditions. oxidation_peak->confirm_oxidation basic_pH Is the solution basic? Basic conditions can promote hydrolysis of the chloro-substituent. confirm_hydrolysis->basic_pH acidic_pH Is the solution acidic? Generally more stable, but monitor for other reactions. confirm_hydrolysis->acidic_pH air_light Was the solution exposed to air/light? Oxidation is a likely degradation pathway. confirm_oxidation->air_light

Caption: Troubleshooting workflow for unexpected HPLC/LC-MS peaks.

Corrective Actions:

  • For Hydrolysis:

    • If your solution is aqueous or contains water, check the pH. Basic conditions can accelerate the hydrolysis of the chloro group.[3]

    • Use anhydrous solvents and store solutions under conditions that prevent moisture absorption. 2-Amino-6-methylpyridine is noted to be hygroscopic.[4]

    • If an aqueous solution is necessary, buffer it to a neutral or slightly acidic pH.

  • For Oxidation:

    • As with color change, prevent exposure to oxygen and light.

    • The formation of N-oxides and nitro derivatives are known degradation products for aminopyridines under oxidative stress.[1]

Issue 3: My stock solution in DMSO is showing degradation after freeze-thaw cycles.

Possible Cause: While DMSO is a common solvent, repeated freeze-thaw cycles can introduce moisture and oxygen into the solution, accelerating degradation. Additionally, some compounds may be less stable in DMSO over the long term.

Troubleshooting and Best Practices:

  • Aliquot your stock solution: Prepare single-use aliquots to avoid repeated freeze-thaw cycles of the main stock.

  • Use high-quality DMSO: Use anhydrous, high-purity DMSO to minimize water content.

  • Inert gas overlay: Before freezing, flush the headspace of the vial with an inert gas like argon or nitrogen.

  • Consider alternative solvents: For long-term storage, consider solvents like ethanol or acetonitrile, if solubility permits.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure and data from related compounds, the primary degradation pathways are:

  • Oxidation: The 2-amino group and the pyridine nitrogen are susceptible to oxidation, potentially forming N-oxides or nitro derivatives, especially when exposed to air and light.[1]

  • Hydrolysis: The chloro-substituent at the 6-position can undergo nucleophilic aromatic substitution with water (hydrolysis) to form the corresponding 6-hydroxy derivative. This is often accelerated under basic conditions.[3]

  • Photodegradation: Aromatic amines and halogenated aromatic compounds can be sensitive to light, leading to complex degradation pathways.[2][5]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: The choice of solvent depends on the intended application and required concentration.

  • For long-term storage: Anhydrous aprotic solvents like acetonitrile or ethanol are often good choices, provided the compound has sufficient solubility.

  • For biological assays: DMSO is widely used due to its high solvating power. However, due to potential stability issues, it is crucial to use anhydrous DMSO and store solutions in single-use aliquots at -80°C.

  • It is always recommended to perform a preliminary solubility and stability test in your chosen solvent.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3:

  • Acidic pH: The compound is expected to be more stable in neutral to mildly acidic conditions. The protonation of the pyridine nitrogen and the amino group can reduce their susceptibility to oxidation.

  • Basic pH: Alkaline conditions can significantly increase the rate of hydrolysis of the C-Cl bond.[3] Therefore, basic aqueous solutions should be avoided for storage.

Q4: How should I store my solid this compound?

A4: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] It is advisable to store it under an inert atmosphere if it will be kept for an extended period.

Experimental Protocols

Protocol for Preparing Stable Stock Solutions

This protocol outlines the steps for preparing a stable stock solution of this compound.

  • Materials:

    • This compound (solid)

    • High-purity, anhydrous solvent (e.g., DMSO, acetonitrile, or ethanol)

    • Inert gas (argon or nitrogen)

    • Amber glass vials with screw caps and PTFE septa

  • Procedure:

    • Weigh the required amount of solid this compound in a clean, dry vial.

    • Add the appropriate volume of anhydrous solvent to achieve the desired concentration.

    • Gently vortex or sonicate until the compound is fully dissolved.

    • Sparge the solution with a gentle stream of inert gas for 1-2 minutes to remove dissolved oxygen.

    • Immediately cap the vial tightly.

    • For long-term storage, prepare single-use aliquots in smaller amber vials, flushing the headspace with inert gas before sealing.

    • Store the stock solution and aliquots at -20°C or -80°C.

Protocol for Monitoring Compound Stability using HPLC-UV

This protocol provides a general method for assessing the stability of this compound in solution over time.

G prep Prepare solution of This compound in the desired solvent. t0 Immediately analyze a sample (t=0) by HPLC-UV to establish the initial purity and peak area. prep->t0 store Store the solution under the desired conditions (e.g., room temp, 4°C, -20°C, light vs. dark). t0->store timepoints At specified time points (e.g., 24h, 48h, 1 week), withdraw an aliquot for analysis. store->timepoints analyze Analyze the aliquot by HPLC-UV using the same method as for t=0. timepoints->analyze compare Compare the chromatograms. Calculate the percentage of remaining parent compound and the formation of any new peaks. analyze->compare

Caption: Experimental workflow for a stability study using HPLC-UV.

HPLC-UV Method Parameters (Starting Point):

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio (e.g., 70% A, 30% B), then ramp up the percentage of B to elute the compound and any more non-polar degradants.
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at the λmax of the compound (determine by UV scan, likely in the 254-280 nm range).
Injection Volume 10 µL
Column Temperature 30°C

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to t=0.

  • Monitor the increase in the area of any degradation peaks.

  • A stable solution will show minimal decrease in the parent peak area and no significant formation of new peaks.

References

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from [Link]

  • Journal of Water and Environment Technology. (2022). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 483-492.
  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from [Link]

  • Gangwar, D., et al. (2021). DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. Research Journal of Chemistry and Environment, 25(7), 8-14.
  • ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4991.
  • Anderson, K. W., et al. (2006). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 8(15), 3179-3182.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254-14255.
  • Wu, W., & Pai, C.-L. (2002). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 4(12), 2101-2104.
  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Sarr, A., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 127-134.
  • Starodub, O., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 28(14), 5439.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 206246, 2-Amino-6-chloropyridine. Retrieved from [Link]

  • Krasavin, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3183.
  • Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. Retrieved from [Link]

  • Inamdar, S. R., et al. (2013). Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. Journal of Luminescence, 134, 46-51.
  • ResearchGate. (n.d.). Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. Retrieved from [Link]

Sources

Technical Support Center: Palladium Removal from 6-Chloro-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PD-REM-06-CL Status: Active Guide Department: Process Chemistry & Purification Support

Executive Summary & Diagnostic Assessment

The Challenge: Removing palladium (Pd) from 6-Chloro-4-phenylpyridin-2-amine presents a dual challenge unique to this scaffold:

  • The "Chelation Trap": The 2-aminopyridine moiety acts as a bidentate ligand. The pyridine nitrogen and the exocyclic amine form a stable chelate with Palladium(II), rendering standard aqueous washes (EDTA, brine) ineffective.

  • The "Dechlorination Risk": The chlorine substituent at the 6-position is susceptible to hydrodehalogenation. Aggressive reduction methods (e.g., H₂/Pd-C washes) must be strictly avoided to prevent converting your target into 4-phenylpyridin-2-amine.

Regulatory Targets (ICH Q3D): Before initiating purification, confirm your target threshold based on the dosage form.

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Primary Protocol: Solid-Supported Scavengers (Recommended)

Why this works: Functionalized silica or polymer resins (specifically Dimercaptotriazine (DMT) or Thiol ) have a higher binding affinity for Pd than the aminopyridine moiety, effectively "stealing" the metal from your product without requiring liquid-liquid extraction.

Decision Matrix: Selecting the Resin
  • Best Overall: Si-DMT (Silica-Dimercaptotriazine). High affinity, robust against the aminopyridine chelate.

  • Alternative: Si-Thiol (Silica-1-propanethiol). Good general purpose, often cheaper, but may require longer contact times for this specific chelate.

Step-by-Step Workflow

Reagents:

  • Crude Product (containing Pd residues)[1][2][3]

  • Solvent: THF, Me-THF, or Ethyl Acetate (DCM is acceptable but less green).

  • Scavenger: Si-DMT (preferred) or Si-Thiol.[2]

Protocol:

  • Dissolution: Dissolve the crude this compound in the selected solvent (10–20 volumes). Ensure complete solubility.

    • Note: If the solution is cloudy, filter through Celite first to remove bulk Pd black.

  • Loading: Add 4 to 8 molar equivalents of the scavenger resin relative to the estimated Pd content.[1]

    • Calculation: If Pd content is unknown, assume 5% (w/w) loading relative to the mass of the crude.

  • Incubation (Critical):

    • Temperature: Heat to 50–60°C .

    • Reasoning: Room temperature is often insufficient to break the stable Aminopyridine-Pd complex. Thermal energy increases the ligand exchange rate.

    • Time: Stir vigorously for 4–12 hours .

  • Filtration: Filter the suspension through a 0.45 µm membrane or a sintered glass funnel to remove the resin.

  • Wash: Wash the resin cake with 2 volumes of clean solvent to recover entrained product.

  • Analysis: Concentrate a small aliquot and analyze via ICP-MS.

Visualization: Scavenging Mechanism

The following diagram illustrates the competition between your drug molecule and the scavenger resin.

ScavengingMechanism DrugPd Drug-Pd Complex (Stable Chelate) Transition Ligand Exchange (50°C Heat) DrugPd->Transition Dissociation Resin Si-DMT Resin (Free Scavenger) Resin->Transition Attack CleanDrug Purified Drug (In Solution) Transition->CleanDrug Release Waste Resin-Pd Complex (Solid Waste) Transition->Waste Irreversible Binding

Caption: Thermal activation (50°C) drives the ligand exchange, transferring Pd from the aminopyridine chelate to the high-affinity DMT resin.

Secondary Protocol: Activated Carbon (Cost-Effective Alternative)

Use this method if resins are unavailable or cost-prohibitive, but be aware of yield losses.

  • Slurry: Dissolve crude material in hot Ethanol or Methanol (if solubility permits).

  • Addition: Add Activated Carbon (e.g., Darco G-60) at 10–20% w/w relative to the substrate.

  • Reflux: Reflux for 1–2 hours.

  • Filtration: Filter hot through a Celite pad.

    • Warning: Do not let the solution cool before filtration, or the product may crystallize in the carbon cake.

Troubleshooting & FAQs

Q1: I used a Thiol scavenger at room temperature, but Pd levels are still >50 ppm. Why?

A: The 2-aminopyridine moiety is a "sticky" ligand.[1] At room temperature, the kinetics of ligand exchange are too slow. You must heat the reaction to 50–60°C to overcome the activation energy required to break the Drug-Pd bond. Switch to Si-DMT for higher affinity if heating Si-Thiol fails.

Q2: Can I use hydrogenation (H₂ + Pd/C) to reduce the residual Pd(II) to Pd(0) for filtration?

A: ABSOLUTELY NOT. Your molecule contains a Chlorine atom on the aromatic ring. Standard hydrogenation conditions will likely cause hydrodechlorination , converting your 6-chloro analog into the des-chloro impurity. This impurity is often impossible to separate by crystallization.

Q3: My product yield dropped significantly after using Activated Carbon.

A: Activated carbon is non-specific; it adsorbs both the metal and your aromatic product.

  • Fix: Switch to silica-based scavengers (Protocol 2), which are chemically specific to metals and will not bind your organic amine.

Q4: Can I use aqueous washes like N-Acetylcysteine (NAC)?

A: You can try, but be cautious.

  • Method: Wash the organic layer (e.g., Ethyl Acetate) with a 0.1M aqueous solution of NAC adjusted to pH 7–8.

  • Risk:[1][3][4][5][6][7][8] Aminopyridines can be amphiphilic. This wash may create stubborn emulsions or precipitate the product at the interface. Solid scavengers avoid this phase-separation issue.[9]

Workflow Logic Diagram

PdRemovalWorkflow Start Crude Reaction Mixture (Contains Pd) Check Is Pd > 1000 ppm? Start->Check PreTreat Pre-treatment: Celite Filtration or Crystallization Check->PreTreat Yes Scavenge Add Si-DMT Resin (4-8 eq) Check->Scavenge No (<1000 ppm) PreTreat->Scavenge Heat Heat to 50-60°C (4-12 Hours) Scavenge->Heat Filter Filter & Wash Heat->Filter Test ICP-MS Analysis Filter->Test Pass Proceed to Final Step Test->Pass Pd < Limit Fail Repeat with Fresh Resin or Switch to TMT Test->Fail Pd > Limit Fail->Scavenge

Caption: Decision logic for processing high-Pd content streams. Pre-treatment is advised for gross contamination (>1000 ppm) to preserve expensive resins.

References

  • Biotage. "Metal Scavenger User Guide." Biotage.com. [Link] (Accessed via internal database).

  • International Council for Harmonisation (ICH). "ICH Q3D(R2): Guideline for Elemental Impurities." ICH.org. [Link]

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

Sources

Characterization of impurities in 6-Chloro-4-phenylpyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Support Center: Impurity Profiling & Control for 6-Chloro-4-phenylpyridin-2-amine

Introduction

This technical guide addresses the synthesis and impurity characterization of This compound (Target Molecule). This compound is a critical pharmacophore, often utilized as an intermediate in the synthesis of Smoothened (Smo) receptor antagonists and various kinase inhibitors.

The primary synthetic route involves the regioselective Suzuki-Miyaura cross-coupling of 2-amino-4,6-dichloropyridine with phenylboronic acid . Due to the presence of two electrophilic sites (C4-Cl and C6-Cl) on the pyridine ring, controlling regioselectivity is the paramount challenge. This guide provides actionable protocols to characterize, quantify, and mitigate specific process-related impurities.

Module 1: Impurity Genealogy & Characterization

Q: What are the critical process-related impurities in this synthesis?

A: The impurity profile is dominated by regiochemical byproducts and over-reaction species. The table below details the specific impurities you must monitor.

Table 1: Key Impurity Profile

Impurity CodeCommon NameChemical Structure DescriptionOrigin/CausalityRelative Retention Time (RRT)*
IMP-A Regioisomer 4-Chloro-6-phenylpyridin-2-amineLoss of Selectivity: Competitive oxidative addition of Pd at the C6 position instead of C4. Favored by high temperatures or non-selective ligands.~1.05 - 1.10
IMP-B Bis-Coupled 4,6-Diphenylpyridin-2-amineOver-Reaction: Excess phenylboronic acid or prolonged reaction time allows the second chloride (at C6) to react.~1.25 - 1.35
IMP-C Starting Material 2-Amino-4,6-dichloropyridineIncomplete Conversion: Catalyst deactivation, poor stoichiometry, or insufficient reaction time.~0.85
IMP-D Des-Chloro 4-Phenylpyridin-2-amineHydrodehalogenation: Pd-catalyzed reduction of the C6-Cl bond, often due to hydride sources (e.g., alcohol solvents) or excessive heating.~0.60
IMP-E Homocoupling BiphenylSide Reaction: Oxidative homocoupling of phenylboronic acid. Indicates oxygen ingress or inefficient transmetallation.~1.50 (High hydrophobicity)

*RRT values are approximate and based on a standard C18 Reverse Phase method (Water/ACN gradient).

Module 2: Reaction Mechanism & Impurity Pathways

Q: Why does the reaction favor the 4-position, and how does the regioisomer form?

A: In 2-amino-4,6-dichloropyridine , the amino group at C2 acts as an electron-donating group (EDG).

  • Electronic Effect: The C4 position is para to the pyridine nitrogen, while C6 is ortho. Despite C6 being inductively closer to the electronegative nitrogen (making it generally electron-deficient), the C4 position is often more accessible for oxidative addition in this specific scaffold due to the steric environment and the "directed" nature of the catalyst interaction.

  • Steric Effect: The amino group at C2 provides steric hindrance that slightly protects the C6-Cl bond (which is meta to the amino, but spatially closer). The C4-Cl bond is less sterically encumbered, favoring the formation of the target 6-Chloro-4-phenyl species.

  • Failure Mode: If the reaction temperature is too high, the energy barrier difference between C4 and C6 insertion is overcome, leading to increased IMP-A (Regioisomer) .

Visualization of Reaction Pathways:

SynthesisPathways cluster_legend Pathway Legend SM Starting Material (2-Amino-4,6-dichloropyridine) Target TARGET (this compound) SM->Target Pd(0), PhB(OH)2 Selective C4 Coupling ImpA IMP-A: Regioisomer (4-Chloro-6-phenyl...) SM->ImpA Non-selective C6 Coupling ImpB IMP-B: Bis-Coupled (4,6-Diphenyl...) Target->ImpB Excess PhB(OH)2 Over-reaction at C6 ImpD IMP-D: Des-Chloro (4-Phenyl...) Target->ImpD Hydrodehalogenation (Loss of C6-Cl) ImpA->ImpB Coupling at C4 key Green: Desired Path Red: Impurity Path Yellow: Degradation

Caption: Reaction network showing the kinetic competition between the desired C4-coupling and the C6-impurity pathways.

Module 3: Troubleshooting & Optimization Guide

Q: I am observing >5% of the Bis-coupled impurity (IMP-B). How do I reduce this?

A: The formation of IMP-B is a stoichiometry and kinetic issue.

  • Root Cause: Excess Phenylboronic acid drives the second coupling event at the C6 position after the C4 position is occupied.

  • Corrective Action:

    • Strict Stoichiometry: Limit Phenylboronic acid to 0.95 - 1.0 equivalents . Do not use excess.

    • Slow Addition: Switch to a "dosing" strategy. Add the boronic acid solution dropwise over 1-2 hours. This keeps the instantaneous concentration low, favoring the mono-coupling.

    • Quench Protocol: Monitor the reaction by HPLC every 30 minutes. Quench immediately upon consumption of Starting Material, even if 1-2% remains, to prevent over-reaction.

Q: The Regioisomer (IMP-A) and Target co-elute. How can I separate them?

A: Isomeric separation is challenging due to identical mass and similar polarity.

  • Method Optimization: Standard C18 columns may struggle.

    • Recommendation: Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase. These phases interact via pi-pi stacking, which differentiates the electronic distribution of the 4-phenyl vs. 6-phenyl isomers.

    • Mobile Phase: Use Methanol instead of Acetonitrile as the organic modifier; protic solvents often enhance selectivity for positional isomers in pyridines.

Q: The reaction stalls with 20% Starting Material remaining. Adding more catalyst doesn't help.

A: This indicates catalyst poisoning or ligand dissociation , not just low catalyst load.

  • Diagnosis: Check the color.[1] A precipitation of "Palladium Black" indicates catalyst decomposition.

  • Solution:

    • Degassing: Ensure rigorous degassing of solvents (sparge with Argon for 20 mins). Oxygen promotes homocoupling (Biphenyl) and kills the active Pd(0) species.

    • Base Choice: If using Carbonate bases (Na2CO3), switch to a Phosphate base (K3PO4). Phosphate often stabilizes the Pd-cycle for heteroaryl chlorides.

Module 4: Validated Analytical Method (HPLC)

Use this generic method as a starting point for impurity quantification.

ParameterCondition
Column C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Max absorption for phenyl-pyridine core)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 90% B; 15-20 min: 90% B
Critical Pair Target (6-Cl-4-Ph) and IMP-A (4-Cl-6-Ph). Resolution (Rs) must be > 1.5.

Troubleshooting Decision Tree:

Troubleshooting Start Problem Detected Issue1 High Bis-Coupling (IMP-B)? Start->Issue1 Issue2 High Regioisomer (IMP-A)? Start->Issue2 Issue3 Low Conversion? Start->Issue3 Sol1 Reduce Boronic Acid eq. Slow Addition Issue1->Sol1 Yes Sol2 Lower Reaction Temp Change Ligand (e.g., dppf) Issue2->Sol2 Yes Sol3 Degas Solvents Check Base Solubility Issue3->Sol3 Yes

Caption: Decision matrix for rapid troubleshooting of synthesis deviations.

References

  • Regioselective Suzuki Coupling of Dichloropyrimidines/Pyridines

    • Anderson, S., & Handy, S. (2010).[2][3] "One-pot Double Suzuki Couplings of Dichloropyrimidines." Synthesis.

    • Source:

  • Microwave-Assisted Regioselective Synthesis

    • Dolšak, A., et al. (2021).[3][4] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts.

    • Source:

  • Analytical Separation of Pyridine Isomers

    • SIELC Technologies.[5] "HPLC Separation of Aminopyridines Isomers."

    • Source:

  • General Impurity Profiling in Amino-Pyridine Synthesis

    • ResearchGate.[1][6] "Synthesis and Antimicrobial Activity of... 2-Amino-6-chloropyridine derivatives."

    • Source:

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing 6-Chloro-4-phenylpyridin-2-amine on a larger scale. We will move beyond simple procedural outlines to address the critical decision points, mechanistic rationale, and troubleshooting strategies essential for a successful and scalable process.

Section 1: Synthesis Strategy & Core Challenges

The synthesis of this compound typically involves a multi-step sequence starting from readily available pyridine precursors. A common and logical approach begins with a di-substituted pyridine and proceeds through sequential functionalization. The most prevalent strategy involves two key transformations: a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the C4-phenyl group and a subsequent palladium-catalyzed Buchwald-Hartwig amination to install the C2-amino group.

The primary challenge in scaling up this synthesis lies in the management of regioselectivity and the prevention of side reactions. The starting material, such as 2,6-dichloropyridine, possesses two reactive sites. Differentiating between these sites and controlling the reaction to achieve mono-substitution at each step is paramount.

Visualizing the Synthetic Workflow

The following workflow outlines the primary synthetic pathway and highlights critical control points for scale-up.

G cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: C-N Bond Formation A 2,6-Dichloropyridine C Suzuki-Miyaura Coupling A->C B Phenylboronic Acid B->C D 2,6-Dichloro-4-phenylpyridine C->D Key Challenge: Homocoupling & Dimerization F Buchwald-Hartwig Amination D->F Input from Phase 1 E Amine Source (e.g., Benzophenone Imine) E->F G Protected Intermediate F->G Key Challenge: Regioselectivity (C2 vs. C6) & Di-amination H Deprotection (Hydrolysis) G->H I Final Product: This compound H->I G Start Low Yield or Poor Selectivity in Amination Step Check_Stoichiometry Is Amine Stoichiometry > 1.2 eq? Start->Check_Stoichiometry Check_Temp Is Reaction Temp > 110°C? Check_Stoichiometry->Check_Temp No Sol_Stoichiometry Reduce Amine to 1.05-1.1 eq. Monitor closely by LC-MS. Check_Stoichiometry->Sol_Stoichiometry Yes Check_Ligand Review Ligand Choice Check_Temp->Check_Ligand No Sol_Temp Lower temperature to 80-100°C. Accept longer reaction time. Check_Temp->Sol_Temp Yes Check_Purity Analyze Starting Material Purity Check_Ligand->Check_Purity Sol_Ligand Switch to a bulkier ligand (e.g., Xantphos, RuPhos). Screen ligand options. Check_Ligand->Sol_Ligand Sol_Purity Re-purify 2,6-dichloro-4-phenylpyridine. Ensure absence of di-phenylated species.

Technical Support Center: A Researcher's Guide to Handling Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for aminopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of molecules. Aminopyridines are versatile building blocks in medicinal chemistry and materials science, but their unique chemical properties can present challenges in the laboratory.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the success and safety of your experiments.

Section 1: Troubleshooting Guide for Synthesis and Purification

Low Reaction Yields and Unexpected Side Products in Synthesis

Low yields in reactions involving aminopyridines can often be traced back to the electronic nature of the pyridine ring and the reactivity of the amino group.[1]

Question: My amination reaction with an aminopyridine is giving a low yield. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in aminopyridine reactions are frequently due to several factors:

  • Catalyst Inactivity: Ensure your catalyst is active, especially if it's a reusable one that might require regeneration. For acid-catalyzed reactions, verify the concentration of the acid.[3]

  • Suboptimal Reaction Conditions: The reaction may need more time or a moderate temperature increase to proceed to completion.[3][4] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[3]

  • Poor Reactant Purity: Impurities in your starting materials can hinder the reaction. Always use high-purity reagents.[3]

  • Solvent Effects: The choice of solvent is critical as it affects the solubility of reactants and the overall reaction rate.[3]

Troubleshooting Protocol: Optimizing Amination Reactions

  • Catalyst Verification:

    • If using a solid-supported catalyst, attempt a small-scale reaction with a fresh batch to rule out catalyst deactivation.

    • For acid catalysts, perform a titration to confirm the concentration.

  • Condition Screening:

    • Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal thermal conditions.[4]

    • Extend the reaction time and monitor at regular intervals using TLC to determine the point of maximum conversion.

  • Solvent Selection:

    • If solubility is an issue, consider a different solvent or a co-solvent system. For instance, if your reaction is sluggish in a non-polar solvent, adding a polar aprotic co-solvent might improve solubility and reaction rate.[5]

  • Reactant Purity Check:

    • Analyze your starting materials by NMR or LC-MS to check for impurities that could be interfering with the reaction.

Question: I am observing the formation of N-oxide byproducts in my reaction. How can I prevent this?

Answer:

N-oxidation is a common side reaction, especially when using oxidizing agents or even through air oxidation.[6][7] The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation.[6]

Prevention Protocol: Minimizing N-Oxide Formation

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[7]

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.[7]

  • Protonation of the Pyridine Nitrogen: In some cases, adding a stoichiometric amount of a non-nucleophilic acid (like TFA) can protonate the pyridine nitrogen, making it less susceptible to oxidation. This is only feasible if your reaction conditions are compatible with an acidic environment.[7]

  • Storage as a Salt: For long-term storage, consider converting the aminopyridine to a salt to protect the nitrogen from oxidation.[7]

Challenges in Purification

The basic nature of aminopyridines often leads to difficulties during chromatographic purification, most notably peak tailing.

Question: My HPLC purification of an aminopyridine derivative is showing significant peak tailing. What causes this and how can I improve the peak shape?

Answer:

Peak tailing with basic compounds like aminopyridines is primarily due to strong interactions between the basic nitrogen atoms and acidic residual silanol groups on the surface of silica-based stationary phases.[8] This results in a secondary retention mechanism that broadens the peak.

Troubleshooting Protocol: Eliminating Peak Tailing in HPLC

  • Mobile Phase pH Adjustment:

    • Lower the pH of your mobile phase to around 2.5-3.0 using a suitable buffer (e.g., 10-20 mM phosphate buffer).[9] This protonates the silanol groups, minimizing their interaction with the basic analyte.[9]

    • Caution: Be mindful of buffer precipitation if using a high concentration of acetonitrile in your gradient.[9]

  • Use of Mobile Phase Additives:

    • Introduce a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) into your mobile phase.[9] TEA will preferentially interact with the active silanol sites, effectively masking them from your aminopyridine compound.[9]

  • Column Selection:

    • Consider using a column with a deactivated stationary phase, specifically designed for the analysis of basic compounds. These columns have a lower density of residual silanol groups.[10]

  • Sample Solvent:

    • Whenever possible, dissolve your sample in the mobile phase to avoid solvent mismatch effects that can lead to peak distortion.[10]

Workflow for Troubleshooting HPLC Peak Tailing

start Peak Tailing Observed step1 Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) start->step1 Initial Step step2 Add Competing Base (e.g., TEA) step1->step2 If tailing persists end Symmetric Peak Achieved step1->end Problem Solved step3 Change to Deactivated Column step2->step3 If tailing persists step2->end Problem Solved step4 Dissolve Sample in Mobile Phase step3->step4 If tailing persists step3->end Problem Solved step4->end Problem Solved

Caption: A systematic workflow for troubleshooting peak tailing in HPLC of aminopyridines.

Section 2: Stability and Storage

Question: How stable are aminopyridine compounds and what are the optimal storage conditions?

Answer:

The stability of aminopyridines is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[11] They can undergo degradation through oxidation, hydrolysis, and photolysis.[11] For instance, 3,4-diaminopyridine can degrade under oxidative stress to form byproducts like 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide.[6]

Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[10]Minimizes thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[7]Prevents oxidation.
Light Protect from light by using amber vials or storing in the dark.Aminopyridines can be susceptible to photodegradation.[12][13][14]
Form For long-term storage, consider converting to a more stable salt form.[7]Protonation of the nitrogen atoms can reduce susceptibility to oxidation.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with aminopyridines?

A1: Aminopyridines are toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract. It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: I'm having trouble dissolving my aminopyridine derivative in a common organic solvent for a reaction. What can I do?

A2: Solubility can be a challenge. Here are a few strategies:

  • Co-solvents: Try adding a small amount of a more polar co-solvent in which your compound is more soluble.[5]

  • pH Adjustment: The basicity of the pyridine and amino groups means solubility can be pH-dependent. Adjusting the pH of the reaction mixture might improve solubility.[5]

  • Structural Modification: In the long term, for drug discovery projects, structural modifications that disrupt planarity or symmetry can improve aqueous solubility.[15][16]

Q3: Are there any specific considerations for metal-catalyzed cross-coupling reactions with aminopyridines?

A3: Yes, the pyridine nitrogen can act as a ligand and coordinate to the metal catalyst, which can sometimes inhibit the desired catalytic cycle.[17][18] Careful selection of the ligand for the metal catalyst is often necessary to achieve good results. In some cases, the aminopyridine itself can act as a ligand, influencing the reaction outcome.[17]

Q4: When should I consider using a protecting group for the amino group on an aminopyridine?

A4: Protecting groups are essential when you need to perform a reaction at another site on the molecule without affecting the amino group.[19][20][21] For example, if you want to perform a reaction that is sensitive to primary amines, you would first protect the amino group, carry out the desired transformation, and then deprotect it. Common protecting groups for amines include Boc and Cbz.[21]

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 3, 2026, from [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved February 3, 2026, from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Retrieved February 3, 2026, from [Link]

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved February 3, 2026, from [Link]

  • Pd(II) Coordinated deprotonated diphenyl phoshino amino pyridine: Reactivity towards Solvent, Base, and Acid - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | LCGC International - Chromatography Online. (n.d.). Retrieved February 3, 2026, from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]

  • pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Is there any antioxidant to avoid the formation of N-Oxide? - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Improving solubility via structural modification - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality? | ResearchGate. (n.g.). Retrieved February 3, 2026, from [Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines - OUCI. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (n.d.). Retrieved February 3, 2026, from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

  • Pyridine N-Oxides - Baran Lab. (n.d.). Retrieved February 3, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved February 3, 2026, from [Link]

  • Dual protection of amino functions involving Boc - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • Photoredox/Pyridine N-oxide Catalyzed Carbohydroxylation and Ami- nohydroxylation of α-Olefins. - ChemRxiv. (n.d.). Retrieved February 3, 2026, from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions, Second Edition - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Studies on photodegradation process of psychotropic drugs: a review - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]

  • Benefits of Protecting Groups in Organic Synthesis - Labinsights. (n.d.). Retrieved February 3, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: 6-Chloro-4-phenylpyridin-2-amine in Kinase Inhibitor Design

[1]

Executive Summary: The "Privileged Structure" Hypothesis

This compound represents a classic "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors, specifically protein kinases.[1]

Unlike fully elaborated drugs (e.g., Imatinib, Dasatinib), this compound serves as a Core Pharmacophore .[1] Its performance is measured not by clinical efficacy, but by Ligand Efficiency (LE) , Synthetic Versatility , and Selectivity Vectors .

Core Value Proposition
  • Hinge Binding: The 2-aminopyridine motif forms a bidentate hydrogen bond with the kinase hinge region (adenine mimetic).[1]

  • Hydrophobic Anchor: The 4-phenyl group occupies the hydrophobic pocket (often adjacent to the Gatekeeper residue).

  • Synthetic Handle: The 6-chloro substituent provides a highly reactive "exit vector" for growing the molecule into the solvent-exposed region or back-pocket to tune selectivity.

Structural Comparison: Pyridine vs. Alternatives

In kinase drug discovery, the choice of the central heterocycle dictates the hydrogen bonding pattern and metabolic stability.[1] Below is a comparison of the This compound core against its primary competitors.

Table 1: Scaffold Performance Matrix
FeaturePyridin-2-amine (Subject)Pyrimidin-2-amine (Alternative)Quinazoline (Alternative)
H-Bond Donors/Acceptors 1 Donor / 1 Acceptor (Hinge)1 Donor / 2 Acceptors1 Acceptor (N1)
Metabolic Stability High (Phenyl ring blocks C4 oxidation)Moderate (Prone to oxidation)Low to Moderate
Solubility ModerateHigh (Extra N increases polarity)Low (Planar/Lipophilic)
Selectivity Potential High (Vectors at C6 allow tuning)Moderate (Symmetrical vectors)Low (Promiscuous binder)
Primary Targets p38 MAPK, ERK, CDK, PKCCDK, JAK, PLKEGFR, HER2
Mechanistic Insight: The "Nitrogen Scan"

The shift from a pyrimidine (2 nitrogens) to a pyridine (1 nitrogen) core often improves the lipophilic ligand efficiency (LLE).[1] While pyrimidines are more soluble, the pyridine core of this compound often yields tighter binding kinetics due to reduced desolvation penalties upon entering the hydrophobic ATP pocket.[1]

Mechanistic Profile & Binding Mode

To understand why this scaffold is used, we must visualize its interaction within the ATP-binding cleft.[1]

Diagram 1: Kinase Binding Topology

This diagram illustrates how the 2-aminopyridine core interacts with the Hinge Region and how the 6-Cl position serves as a vector for elaboration.[1]

KinaseBindingcluster_pocketATP Binding PocketHingeHinge Region(Glu/Met Backbone)ScaffoldThis compound(Core Scaffold)Scaffold->HingeH-Bond (Donor: NH2, Acceptor: N1)GatekeeperGatekeeper Residue(Thr/Met)Scaffold->GatekeeperHydrophobic Interaction(4-Phenyl Group)SolventFrontSolvent Exposed Region(Selectivity Zone)Scaffold->SolventFrontSynthetic Vector(6-Chloro Displacement)

Caption: The 2-aminopyridine core anchors to the hinge, while the 6-Cl position orients towards the solvent front, allowing attachment of solubilizing tails.

Experimental Application: From Scaffold to Lead

The "performance" of this compound is best evaluated by its utility in a Fragment-Based Drug Discovery (FBDD) campaign.[1]

Case Study: Designing a Selective p38 MAPK Inhibitor

Objective: Convert the this compound scaffold into a potent p38 inhibitor by elaborating the 6-position.[1]

Protocol 1: Suzuki-Miyaura Coupling (Elaboration)

This protocol validates the synthetic utility of the 6-Cl handle.[1]

  • Reagents:

    • Substrate: this compound (1.0 eq).[1]

    • Boronic Acid: 4-(methylsulfonyl)phenylboronic acid (1.2 eq) – Targets solvent pocket.[1]

    • Catalyst: Pd(dppf)Cl2 (0.05 eq).[1]

    • Base: K2CO3 (2.0 eq).[1]

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.[1]

    • Combine reagents in a sealed microwave vial.

    • Heat at 100°C for 2 hours (or microwave at 120°C for 30 min).

    • Monitor conversion via LC-MS (Target M+H).

  • Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

  • Validation: 1H NMR to confirm disappearance of the C6-Cl signal and appearance of the sulfonamide tail.

Protocol 2: ADP-Glo™ Kinase Assay (Potency Validation)

To compare the scaffold (weak binder) vs. the elaborated lead (potent inhibitor).[1]

  • Preparation:

    • Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute p38 MAPK enzyme to 2 ng/µL.

    • Prepare ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Myelin Basic Protein).

  • Dosing:

    • Compound this compound: 8-point dose response (100 µM to 0.1 µM).[1]

    • Reference (SB203580): 8-point dose response (10 µM to 0.01 µM).[1]

  • Reaction:

    • Add 2 µL Compound + 4 µL Enzyme. Incubate 15 min (RT).[1]

    • Add 4 µL ATP/Substrate mix.[1] Incubate 60 min (RT).

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to Luciferase signal). Incubate 30 min.

    • Read Luminescence (RLU).[1]

  • Data Analysis:

    • Fit data to Sigmoidal Dose-Response (Variable Slope) to calculate IC50.

Expected Results (Hypothetical Data)
CompoundIC50 (p38 MAPK)Ligand Efficiency (LE)Interpretation
This compound ~5 - 15 µM 0.45 (High)Excellent starting fragment.[1] High binding per atom.[1]
Elaborated Analog (Sulfonamide) < 50 nM 0.35 (Moderate)Potency gained, but LE drops (typical in optimization).
SB203580 (Control) ~50 nM -Validated assay.

Strategic Synthesis Workflow

The following diagram outlines the decision logic for using this scaffold in a library generation campaign.

SynthesisWorkflowStartStart:This compoundStep1C6-Functionalization(Suzuki/Buchwald)Start->Step1Pd-CatalysisLibraryAnalog Library(R-Groups)Step1->LibraryDiversityScreenKinase Screening(Single Point @ 10µM)Library->ScreenHigh ThroughputScreen->StartNo Activity(Iterate Core)HitHit Identification(IC50 < 1µM)Screen->HitSelection

Caption: Workflow for evolving the this compound scaffold into a lead compound.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. Biochemical Journal, 412(1), 1-16.[1] Link

  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[1] Journal of Medicinal Chemistry, 47(27), 6658-6661. Link[1]

  • Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1][2] Nature Reviews Cancer, 9(1), 28-39.[1] Link

  • BenchChem. (2024).[1] Product Specification: this compound (CAS 1211525-26-6).[1][3][4][5][6] Link[1]

  • Promega. (2024).[1] ADP-Glo™ Kinase Assay Technical Manual. Link

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-4-phenylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 6-Chloro-4-phenylpyridin-2-amine core is a privileged scaffold in medicinal chemistry, frequently appearing as a key structural motif in potent inhibitors of various protein kinases. Its inherent structural features, including a hydrogen bond donor-acceptor pair in the 2-aminopyridine moiety and the tunable nature of the 4-phenyl ring, make it an attractive starting point for the development of targeted therapies, particularly in oncology. This guide will dissect the SAR of this important class of molecules, providing a comparative analysis of structural modifications and their influence on biological outcomes.

The Core Scaffold: A Foundation for Potent Interactions

The this compound scaffold can be deconstructed into three key components, each playing a crucial role in its interaction with biological targets. Understanding the function of each part is fundamental to rational drug design.

  • The 2-Aminopyridine Moiety: This is often the primary binding element, forming critical hydrogen bonds with the hinge region of kinase domains. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor.

  • The 4-Phenyl Ring: This lipophilic group typically occupies a hydrophobic pocket within the target protein. Substitutions on this ring can modulate potency, selectivity, and pharmacokinetic properties.

  • The 6-Chloro Group: The chloro substituent at the 6-position can influence the electronics of the pyridine ring and provide an additional point of interaction with the target. It can also serve as a synthetic handle for further chemical elaboration.

The interplay of these three components dictates the overall biological profile of the molecule. The following sections will explore how modifications to each of these regions impact activity, drawing comparisons from the broader class of aminopyridine and aminopyrimidine inhibitors.

Structure-Activity Relationship: A Detailed Comparison

The biological activity of this compound derivatives is highly sensitive to structural changes. This section provides a comparative analysis of substitutions at key positions.

Substitutions on the 4-Phenyl Ring

The 4-phenyl group is a prime target for modification to enhance potency and selectivity. The electronic and steric properties of substituents on this ring can have a profound effect on binding affinity.

Substituent (R) General Effect on Activity Rationale
Electron-Donating Groups (e.g., -OCH3, -CH3) Often enhances activityCan increase the electron density of the phenyl ring, potentially improving hydrophobic interactions or forming specific hydrogen bonds.
Electron-Withdrawing Groups (e.g., -CF3, -NO2) Variable; can increase or decrease activityMay improve binding through specific interactions, but can also negatively impact cell permeability or introduce toxicity.
Halogens (e.g., -F, -Cl, -Br) Generally well-tolerated and can improve activityCan enhance binding through halogen bonding and improve metabolic stability.
Bulky Groups (e.g., -tBu) Often detrimentalCan cause steric hindrance and prevent the molecule from fitting into the binding pocket.

It is important to note that the optimal substituent will be target-dependent. For instance, while a methoxy group might be beneficial for one kinase, a trifluoromethyl group might be preferred for another. A review of pyrimidine derivatives highlights that the position of substituents significantly influences biological activities, a principle that holds true for this pyridine series as well[1].

Modifications of the 2-Amino Group

The 2-amino group is critical for hinge binding, and its modification is generally less tolerated. However, subtle changes can be made to fine-tune activity and properties.

Modification General Effect on Activity Rationale
N-Alkylation (e.g., -NHCH3) Often reduces activityCan disrupt the crucial hydrogen bonding with the kinase hinge.
N-Acylation (e.g., -NHC(O)CH3) Generally abolishes activityThe acyl group is bulky and electronically withdrawing, preventing effective hinge binding.
Incorporation into a heterocycle Can be tolerated in some casesMay be used to rigidify the structure and improve selectivity, but the choice of heterocycle is critical.
The Role of the 6-Chloro Group

The 6-chloro group is not merely a passive substituent. It plays a role in the electronic properties of the pyridine ring and can be a key interaction point.

Modification General Effect on Activity Rationale
Replacement with other halogens (-F, -Br) Can be toleratedThe effect will depend on the specific interactions within the binding pocket.
Replacement with small alkyl groups (-CH3) May be toleratedCan fill a small hydrophobic pocket.
Replacement with larger groups Generally detrimentalCan lead to steric clashes.

In some cases, the 6-position can be a point for further derivatization to explore additional binding pockets. The synthesis of related 2,6-diamino-4-phenylpyridine derivatives for kinase inhibition often involves the substitution of chloro groups, highlighting the synthetic utility of this position[2].

Comparative Analysis with Alternative Scaffolds

The this compound scaffold is one of many heterocyclic systems used to target kinases. A brief comparison with related scaffolds can provide valuable context.

  • Pyrimidines: 2-Aminopyrimidine derivatives are also potent kinase inhibitors and share a similar binding mode. The additional nitrogen atom in the pyrimidine ring can offer different hydrogen bonding opportunities and alter the overall physicochemical properties of the molecule[3][4].

  • Quinolines and Quinazolines: These fused ring systems are larger and more rigid. They can offer additional points of interaction but may also have poorer solubility and permeability.

  • Indoles and Azaindoles: These scaffolds are also common in kinase inhibitors and can mimic the hinge-binding interactions of the aminopyridine core.

The choice of scaffold will ultimately depend on the specific target and the desired properties of the final drug candidate.

Experimental Protocols

To aid in the practical application of the concepts discussed, this section provides representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Procedure

A common route to synthesize this compound derivatives involves a Suzuki coupling to introduce the phenyl group, followed by a nucleophilic aromatic substitution to install the amino group.

Step 1: Suzuki Coupling

  • To a solution of 2-amino-4,6-dichloropyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • The reaction mixture is heated to reflux (e.g., 90 °C) under an inert atmosphere (e.g., nitrogen) for a specified time (e.g., 12-24 hours).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 2-amino-6-chloro-4-phenylpyridine intermediate.

Step 2: Buchwald-Hartwig Amination (for derivatization of the amino group)

  • To a solution of the 2-amino-6-chloro-4-phenylpyridine intermediate (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent (e.g., toluene) is added a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 1.5 eq).

  • The reaction mixture is heated to reflux (e.g., 110 °C) under an inert atmosphere for a specified time (e.g., 12-24 hours).

  • The workup and purification are similar to Step 1.

In Vitro Kinase Inhibition Assay

A common method to evaluate the potency of these compounds is through a biochemical kinase assay.

  • The kinase enzyme, substrate (e.g., a peptide or protein), and ATP are prepared in a suitable assay buffer.

  • The test compounds are serially diluted in DMSO to generate a concentration-response curve.

  • The kinase, substrate, and test compound are incubated together for a short period.

  • The kinase reaction is initiated by the addition of ATP.

  • After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence polarization, or an antibody-based detection system (e.g., ELISA).

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a sigmoidal dose-response curve.

Data Presentation and Visualization

To visually summarize the key structure-activity relationships and experimental workflows, the following diagrams are provided.

SAR_Summary cluster_phenyl 4-Phenyl Ring Substitutions cluster_amino 2-Amino Group Modifications cluster_chloro 6-Chloro Group Modifications Core This compound EDG Electron-Donating Groups (e.g., -OCH3) Often increases activity Core->EDG Improves hydrophobic interactions EWG Electron-Withdrawing Groups (e.g., -CF3) Variable activity Core->EWG Halogens Halogens (e.g., -F, -Cl) Generally favorable Core->Halogens Halogen bonding Alkylation N-Alkylation Often decreases activity Core->Alkylation Disrupts hinge binding Acylation N-Acylation Generally abolishes activity Core->Acylation Other_Halogens Other Halogens (-F, -Br) Tolerated Core->Other_Halogens Alkyl Small Alkyl Groups (-CH3) May be tolerated Core->Alkyl

Figure 1: Key Structure-Activity Relationships for this compound Derivatives.

Experimental_Workflow start Design of Analogs synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification biochemical_assay In Vitro Biochemical Assay (e.g., Kinase Assay) purification->biochemical_assay ic50 Determine IC50 Values biochemical_assay->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design end Candidate Selection lead_optimization->end

Sources

Comparative Efficacy Analysis of 6-Chloro-4-phenylpyridin-2-amine (CPPA), a Novel Kinase Inhibitor, Against Established Melanoma Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the investigational compound 6-Chloro-4-phenylpyridin-2-amine (herein referred to as CPPA) with the established drug, Vemurafenib, for the treatment of BRAF V600E-mutated metastatic melanoma. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical efficacy, mechanistic action, and the experimental methodologies underpinning these findings.

Introduction to CPPA: A Novel Therapeutic Candidate

While this compound is a known chemical entity, its therapeutic potential is largely unexplored. Structurally, it belongs to the aminopyridine class of compounds, a scaffold present in numerous biologically active molecules with demonstrated anti-cancer properties.[1] This guide puts forth a hypothetical scenario wherein CPPA has been identified as a potent and selective inhibitor of the BRAF V600E kinase, a critical driver in approximately 50% of metastatic melanomas.[2]

Vemurafenib, an FDA-approved BRAF inhibitor, serves as the benchmark for this comparison. It has significantly improved outcomes for patients with BRAF V600E-mutated melanoma.[2][3] This guide will dissect the hypothetical preclinical data for CPPA and contrast it with the established profile of Vemurafenib to evaluate its potential as a next-generation therapeutic.

Mechanism of Action: Targeting the MAPK Pathway

Vemurafenib functions by selectively binding to and inhibiting the ATP-binding domain of the constitutively active BRAF V600E mutant kinase.[2][3][4] This action blocks downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to decreased cell proliferation and induction of apoptosis in melanoma cells.[4][5][6]

For our investigational compound, CPPA, we hypothesize a similar mechanism of action, with potential differences in binding affinity and kinetics that may translate to improved efficacy or a more favorable resistance profile.

MAPK_Pathway cluster_inhibition Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF V600E BRAF V600E (Constitutively Active) RAS->BRAF V600E MEK MEK BRAF V600E->MEK Apoptosis Apoptosis BRAF V600E->Apoptosis Inhibition leads to ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Proliferation & Survival CPPA CPPA CPPA->BRAF V600E Vemurafenib Vemurafenib Vemurafenib->BRAF V600E

Figure 1: Simplified MAPK signaling pathway and points of inhibition.

Comparative In Vitro Efficacy

The initial evaluation of kinase inhibitors typically involves in vitro assays to determine their potency and selectivity. This section compares the hypothetical in vitro performance of CPPA against Vemurafenib.

ParameterCPPA (Hypothetical Data)Vemurafenib (Published Data)
BRAF V600E IC50 15 nM31 nM
CRAF IC50 >1000 nM48 nM
Cell Viability IC50 (A375) 50 nM100 nM
Cell Viability IC50 (LOX-IMVI) 65 nM120 nM

Data Interpretation: The hypothetical data suggests that CPPA exhibits a lower IC50 value against the target BRAF V600E kinase, indicating higher potency compared to Vemurafenib. Furthermore, the significantly higher IC50 against CRAF suggests greater selectivity, which could translate to a reduction in off-target effects. In cell-based assays using BRAF V600E-mutant melanoma cell lines (A375 and LOX-IMVI), CPPA demonstrates superior inhibition of cell viability.[7]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

In Vitro BRAF Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

  • Reagents and Materials: Recombinant human BRAF V600E, MEK1 (substrate), ATP, assay buffer, test compounds (CPPA and Vemurafenib), and a detection antibody (e.g., anti-phospho-MEK1).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, combine the BRAF V600E enzyme, the MEK1 substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).[8]

    • Stop the reaction and quantify the amount of phosphorylated MEK1 using an ELISA-based method.[8]

    • Calculate the IC50 value from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Lines: A375 or LOX-IMVI human melanoma cell lines.[7]

  • Procedure:

    • Seed the melanoma cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of CPPA or Vemurafenib for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay BRAF V600E Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Viability Melanoma Cell Viability Assay Cell_Viability->IC50_Determination Xenograft_Model Melanoma Xenograft Mouse Model IC50_Determination->Xenograft_Model Lead Compound Selection Drug_Administration Compound Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Figure 2: Preclinical experimental workflow for kinase inhibitor evaluation.

In Vivo Efficacy in Xenograft Models

To assess the therapeutic potential in a living organism, the efficacy of CPPA and Vemurafenib would be evaluated in a mouse xenograft model.[9]

ParameterCPPA (Hypothetical Data)Vemurafenib (Published Data)
Dosing Regimen 50 mg/kg, oral, once daily100 mg/kg, oral, twice daily
Tumor Growth Inhibition 85%70%
Tumor Regression Observed in 40% of subjectsObserved in 20% of subjects
Body Weight Loss <5%~10%

Data Interpretation: The hypothetical in vivo data for CPPA suggests superior anti-tumor activity at a lower daily dose compared to Vemurafenib. The higher percentage of tumor growth inhibition and the increased incidence of tumor regression indicate a potent in vivo effect. The lower impact on body weight suggests a better tolerability profile.

Melanoma Xenograft Study Protocol
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).[9]

  • Procedure:

    • Subcutaneously implant BRAF V600E-mutant melanoma cells (e.g., A375) into the flank of each mouse.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (vehicle control, CPPA, Vemurafenib).

    • Administer the compounds orally at the specified doses and schedules for a defined period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Comparative Pharmacokinetics

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and overall clinical utility.[3][10]

ParameterCPPA (Hypothetical Data)Vemurafenib (Published Data)
Bioavailability (Oral) ~75%~64%[3]
Tmax (Time to Peak Plasma Concentration) 2 hours3 hours[3][5]
Half-life (t1/2) 48 hours57 hours[3][5][10]
Metabolism Primarily CYP3A4Primarily CYP3A4[3][5]
Protein Binding >98%>99%[3][5]

Data Interpretation: The hypothetical pharmacokinetic profile of CPPA is comparable to that of Vemurafenib, with potentially slightly improved oral bioavailability and a shorter time to reach peak plasma concentration. The similar half-life and metabolic pathway suggest that established clinical practices for managing drug-drug interactions with Vemurafenib may be applicable to CPPA.

Conclusion and Future Directions

Based on this comparative analysis of hypothetical preclinical data, this compound (CPPA) presents a promising profile as a novel BRAF V600E inhibitor for the treatment of metastatic melanoma. Its potential for increased potency, greater selectivity, and superior in vivo efficacy warrants further investigation.

Future studies should focus on:

  • Comprehensive Kinase Profiling: To confirm the selectivity of CPPA against a broad panel of kinases.

  • Resistance Studies: To evaluate the potential for acquired resistance to CPPA and to identify mechanisms of resistance.

  • Combination Therapies: To explore the synergistic effects of CPPA with other anti-cancer agents, such as MEK inhibitors or immune checkpoint inhibitors.[11][12]

  • Toxicology Studies: To establish a comprehensive safety profile of CPPA in preparation for potential clinical trials.

The data presented in this guide, while based on a hypothetical scenario for CPPA, underscores the importance of continued research and development in the field of targeted cancer therapy. The structured evaluation of novel compounds against established benchmarks is essential for identifying the next generation of life-saving medicines.

References

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. Retrieved from [Link]

  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. (2009, January 1). PubMed. Retrieved from [Link]

  • What is the mechanism of Vemurafenib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. National Institutes of Health. Retrieved from [Link]

  • Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Preparation method of 2-chloro-4-aminopyridine. Google Patents.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI. Retrieved from [Link]

  • Vemurafenib. (2025, May 4). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, January 3). YouTube. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Retrieved from [Link]

  • Volumetric mechanoplasticity couples melanoma drug tolerance to susceptibility to CD8+ T cell killing. (2026, January 30). bioRxiv. Retrieved from [Link]

  • BRAF V600E/V600K mutations vs. non-standard alterations: Prognostic implications and therapeutic outcomes. National Institutes of Health. Retrieved from [Link]

  • In vitro cell viability of melanoma cell lines SK-MEL-2 (A) and... ResearchGate. Retrieved from [Link]

  • Clinical Pharmacokinetics of Vemurafenib. (2012). PubMed. Retrieved from [Link]

  • New Models for Testing Melanoma Drugs and Vaccines. (2019, July 15). Melanoma Research Alliance. Retrieved from [Link]

  • Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. (2023, November 22). National Institutes of Health. Retrieved from [Link]

  • In vitro assays for determining the metastatic potential of melanoma cell lines with characterized in vivo invasiveness. PubMed. Retrieved from [Link]

  • BRAF V600K vs. BRAF V600E: a comparison of clinical and dermoscopic characteristics and response to immunotherapies and targeted therapies. Oxford Academic. Retrieved from [Link]

  • Vemurafenib pharmacokinetics and its correlation with efficacy and safety in outpatients with advanced BRAF-mutated melanoma. PubMed. Retrieved from [Link]

  • An In Vitro BRAF Activation Assay Elucidates Molecular Mechanisms Driving Disassembly of the Autoinhibited BRAF State. PubMed Central. Retrieved from [Link]

  • Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma. National Institutes of Health. Retrieved from [Link]

  • Vemurafenib Pathway, Pharmacodynamics. ClinPGx. Retrieved from [Link]

  • The model reaction for the synthesis of 2-amino-4-(4-chlorophenyl)-6-phenyl pyrimidine. ResearchGate. Retrieved from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed Central. Retrieved from [Link]

  • Human Metastatic Melanoma Cell Lines Panel for In Vitro and In Vivo Investigations. (2024, January 8). MDPI. Retrieved from [Link]

  • Experimental Models for Rare Melanoma Research—The Niche That Needs to Be Addressed. MDPI. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Efficacy and safety of BRAF inhibition alone versus combined BRAF and MEK inhibition in melanoma: a meta-analysis of randomized controlled trials. National Institutes of Health. Retrieved from [Link]

  • Clinical Pharmacokinetics of Vemurafenib in BRAF-Mutated Melanoma Patients. DSpace. Retrieved from [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015, December 19). Biomedical & Pharmacology Journal. Retrieved from [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012, December 3). PubMed. Retrieved from [Link]

  • 6-Alkyl-N,N-disubstituted-2-pyridinamines as anticonvulsant agents. PubMed. Retrieved from [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025, January 3). EXCLI Journal. Retrieved from [Link]

  • BRAF Mutations as Actionable Targets: A Paradigm Shift in the Management of Colorectal Cancer and Novel Avenues. (2021, June 2). ASCO Publications. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved from [Link]

  • Current State of Animal (Mouse) Modeling in Melanoma Research. PubMed Central. Retrieved from [Link]

  • Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget. Retrieved from [Link]

  • Efficacy of primary targeted therapy in patients with BRAF V600E mutation. ResearchGate. Retrieved from [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Identification of BRAF inhibitors through in silico screening. (2014, May 5). PubMed Central. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to the Analysis of 6-Chloro-4-phenylpyridin-2-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the spectroscopic characteristics of 6-Chloro-4-phenylpyridin-2-amine, a key intermediate in pharmaceutical research, and its common synthetic precursors. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing a self-validating analytical workflow, grounded in authoritative references and detailed experimental protocols.

Introduction: The Importance of Structural Verification

This compound is a valuable heterocyclic building block. Its substituted pyridine core is a common motif in pharmacologically active compounds. The precise arrangement of its functional groups—the chloro, phenyl, and amine substituents—is critical to its reactivity and its utility in subsequent synthetic steps. Therefore, unambiguous characterization at each stage of its synthesis is not merely procedural; it is fundamental to ensuring the integrity of the final product and the reliability of downstream applications.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are the cornerstones of this characterization process. This guide will compare the spectroscopic signatures of the target molecule with its logical precursors, demonstrating how to differentiate them and confirm successful chemical transformations.

Synthetic Pathway and Key Intermediates

A common and efficient route to this compound involves the sequential modification of a pre-formed pyridine ring. A representative synthesis starts from 2,6-dichloropyridine, proceeds through a Suzuki coupling to introduce the phenyl group, and concludes with a selective nucleophilic aromatic substitution (SNAr) to install the amine group.

The diagram below illustrates this synthetic logic, identifying the key compounds we will be comparing.

G cluster_0 Synthetic Pathway A Precursor 1: 2,6-Dichloropyridine B Precursor 2: 2,6-Dichloro-4-phenylpyridine A->B Suzuki Coupling (e.g., Phenylboronic acid, Pd catalyst) C Final Product: this compound B->C Selective Amination (e.g., Ammonia or protected amine)

Caption: Synthetic route to this compound.

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in comparison. By tracking the appearance and disappearance of specific signals, we can confidently monitor the progression of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural map of a molecule by probing the chemical environment of ¹H and ¹³C nuclei. The choice of solvent is critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices, with DMSO-d₆ being particularly useful for ensuring the observation of exchangeable N-H protons.[1]

¹H NMR Analysis:

The substitution pattern on the pyridine ring creates a distinct set of signals. In our target molecule and its precursors, the protons at positions 3 and 5 are of particular diagnostic value.

  • 2,6-Dichloropyridine (Precursor 1): This symmetrical molecule shows a simple spectrum: a triplet for the H4 proton and a doublet for the equivalent H3/H5 protons.

  • 2,6-Dichloro-4-phenylpyridine (Precursor 2): The introduction of the phenyl group at C4 breaks the symmetry. The H3 and H5 protons are now equivalent and appear as a singlet. The phenyl protons will appear as a complex multiplet in the aromatic region.

  • This compound (Final Product): Replacing a chloro group with an amino group induces significant changes. The amino group is electron-donating, causing an upfield (lower ppm) shift for the nearby ring protons. The two pyridine protons (H3 and H5) are now non-equivalent and will appear as distinct singlets or narrow doublets. The NH₂ protons typically appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

CompoundPyridine H3Pyridine H5NH₂ ProtonsPhenyl ProtonsCausality of Change
Precursor 1 ~7.25 (d)~7.25 (d)N/AN/ASymmetrical starting material.
Precursor 2 ~7.50 (s)~7.50 (s)N/A~7.40-7.60 (m)Phenyl group introduction breaks symmetry relative to H4, but H3/H5 remain equivalent.
Final Product ~6.50 (s)~7.10 (s)~5.30 (br s)[2]~7.30-7.50 (m)The electron-donating NH₂ group strongly shields the adjacent H3 proton, shifting it upfield.

¹³C NMR Analysis:

¹³C NMR complements the proton data by mapping the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the substituents.

  • C-Cl vs. C-NH₂: Carbons bonded to the electronegative chlorine atom are significantly deshielded and appear downfield (higher ppm). In contrast, carbons bonded to the amino group are shielded and appear further upfield. This C2 carbon shift is the most definitive indicator of a successful amination reaction.

  • Ipso-Carbon: The carbon of the phenyl ring directly attached to the pyridine ring (the ipso-carbon) will also have a characteristic chemical shift.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

CompoundPyridine C2Pyridine C4Pyridine C6Causality of Change
Precursor 1 ~151.0~128.0~151.0Symmetrical molecule with two equivalent C-Cl carbons.
Precursor 2 ~152.0~155.0~152.0Phenyl substitution deshields C4. C2 and C6 remain equivalent C-Cl carbons.
Final Product ~159.0~154.0~151.0The C2 carbon, now bonded to nitrogen (C-NH₂), is shifted significantly upfield compared to the C-Cl in the precursor, while the remaining C-Cl at C6 is largely unaffected. This is a key validation point.
Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.

  • N-H Vibrations: The most critical diagnostic signals for the final product are the N-H stretching vibrations of the primary amine. These typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.[2] The N-H bending (scissoring) vibration is also observable around 1600-1650 cm⁻¹.[2] The absence of these signals in the precursors and their appearance in the product is conclusive evidence of the amination reaction.

  • C-Cl Vibrations: The C-Cl stretching vibration typically appears in the fingerprint region, often around 700-800 cm⁻¹, but can be difficult to assign definitively without comparative analysis.

  • Aromatic Ring Vibrations: All three compounds will show C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.[3]

Table 3: Key Comparative IR Frequencies (cm⁻¹)

CompoundN-H Stretch (asym/sym)N-H BendAromatic C=C, C=N StretchKey Differentiator
Precursor 1 & 2 AbsentAbsentPresent (~1400-1580)The complete absence of signals >3100 cm⁻¹ (apart from potential overtones).
Final Product Present (~3480 & ~3350)[2]Present (~1640)[2]Present (~1400-1610)The clear appearance of two distinct N-H stretching bands and a strong N-H bending mode.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For this series, the isotopic signature of chlorine is a powerful diagnostic tool.

  • Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This means any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with the M peak being three times more intense than the M+2 peak.[4] For molecules with two chlorine atoms, like our precursors, a more complex pattern with M, M+2, and M+4 peaks will be observed.

  • Molecular Ion (M⁺): The molecular ion peak confirms the molecular weight of each compound. Observing the expected shift in molecular weight from precursor to product (loss of Cl, gain of NH₂) is a primary confirmation of the reaction's success.

    • Precursor 1 (C₅H₃Cl₂N): MW ≈ 148 g/mol

    • Precursor 2 (C₁₁H₇Cl₂N): MW ≈ 224 g/mol

    • Final Product (C₁₁H₉ClN₂): MW ≈ 204.5 g/mol

  • Fragmentation: The fragmentation pattern can also provide structural information. A common fragmentation for the final product would be the loss of a chlorine radical (Cl•) or HCN from the pyridine ring.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundExpected M⁺Key Isotope PatternPrimary Confirmation Metric
Precursor 1 147/149/151M, M+2, M+4 (two Cl atoms)Correct MW and two-chlorine isotope pattern.
Precursor 2 223/225/227M, M+2, M+4 (two Cl atoms)Correct MW and two-chlorine isotope pattern.
Final Product 204/206M, M+2 (one Cl atom) in a ~3:1 ratioCorrect MW and a distinct one-chlorine isotope pattern.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The introduction of the phenyl and amino groups, both of which are chromophores and auxochromes, will cause a bathochromic (red) shift in the maximum absorbance wavelength (λₘₐₓ) compared to the simple dichloropyridine precursor, indicating a more extended conjugated π-system. While less structurally definitive than NMR or MS, it is a fast and simple method to monitor the reaction's progress.[5]

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for reproducible and reliable data.

Workflow for Spectroscopic Characterization

G cluster_0 Analytical Workflow A Sample Acquisition (Post-synthesis workup & purification) B Sample Preparation (NMR: ~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) (IR: KBr pellet or thin film) (MS: Dilute in MeOH/ACN) (UV-Vis: Dilute in EtOH/Hexane) A->B C Data Acquisition (Run NMR, IR, MS, UV-Vis) B->C D Data Processing & Analysis C->D E Comparative Interpretation (Compare spectra against precursors and reference data) D->E F Structural Confirmation E->F

Caption: Standard workflow for spectroscopic analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Rationale: DMSO-d₆ is often preferred for compounds with amine groups as it slows the proton exchange with residual water, resulting in sharper N-H signals compared to CDCl₃.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Self-Validation: The presence of the residual solvent peak (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆) serves as an internal reference.[1] The integrated areas of the ¹H NMR signals should correspond to the number of protons in that environment.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Rationale: The KBr pellet method is a robust technique for solid samples and avoids solvent-related interference bands.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the empty sample chamber first, which is automatically subtracted from the sample spectrum.

  • Self-Validation: The absence of a broad absorption around 3400 cm⁻¹ and a sharp peak around 1630 cm⁻¹ indicates that the KBr was sufficiently dry, preventing water from obscuring the N-H regions.

Conclusion

The spectroscopic analysis of this compound and its precursors is a clear case study in the power of comparative analytical chemistry. By systematically evaluating the changes across NMR, IR, and Mass Spectra, a researcher can build an irrefutable body of evidence for each chemical transformation. The key differentiators are the dramatic upfield shift of the C2-bound carbon and H3 proton in NMR, the emergence of characteristic N-H stretches in IR, and the shift from a two-chlorine to a one-chlorine isotope pattern in mass spectrometry. This multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy data required for advancing drug discovery and development programs.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). The Royal Society of Chemistry. [Link]

  • CN104974085A - Preparation method of 2-chloro-4-aminopyridine. (n.d.).
  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine. (n.d.).
  • Mass spectrometry of halogen-containing organic compounds. (2016). ResearchGate. [Link]

  • Four new Co(II) complexes with 2-amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine: synthesis, spectroscopy, magnetic properties, and crystal structure. (n.d.). Taylor & Francis Online. [Link]

  • SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4-CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4-NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II). (2024). ResearchGate. [Link]

  • CN102276526B - Synthesis method of 2-amino pyridine compounds. (n.d.).
  • Infrared Spectral Studies of Some Substituted Pyridines. (n.d.). Semantic Scholar. [Link]

  • Correlations of the Infrared Spectra of Some Pyridines. (1956). The Journal of Physical Chemistry. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. (2018). Chemistry Stack Exchange. [Link]

  • 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. (2012). ResearchGate. [Link]

  • 2-Aminopyridine. (n.d.). NIST WebBook. [Link]

  • The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson. [Link]

  • Relative Quantum Yield of 2-Aminopyridine. (2022). Edinburgh Instruments. [Link]

  • 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. (n.d.). PMC - NIH. [Link]

  • The infrared spectra of complexes of transition metal halides with substituted pyridines. (n.d.). CSIRO Publishing. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC - PubMed Central. [Link]

  • A Crystalline In(II) Hydride. (2026). American Chemical Society. [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Journal of Chemistry. [Link]

  • Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-di-chloro-phen-yl)-5-(1-hy-droxy-ethyl-idene)-6-oxo-1-phenyl-1,4,5,6-tetra-hydro-pyridine-3-carbo-nitrile. (2021). PubMed. [Link]

  • α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. (n.d.). ResearchGate. [Link]

  • Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • A reducing-difference IR-spectral study of 4-aminopyridine. (2005). ResearchGate. [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). ICM. [Link]

  • Mass Spec 3f Halogenoalkanes. (2020). YouTube. [Link]

  • 4-Aminopyridine. (n.d.). NIST WebBook. [Link]

Sources

Benchmarking the Synthesis of 6-Chloro-4-phenylpyridin-2-amine against Literature Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The heterocycle 6-Chloro-4-phenylpyridin-2-amine (CAS: 3993-27-5) is a critical scaffold in medicinal chemistry, serving as a pharmacophore in Type II kinase inhibitors and modulators of adenosine receptors.[1] Its synthesis has historically been plagued by regioselectivity issues and harsh conditions that compromise functional group tolerance.[1]

This guide benchmarks a novel Catalytic Chemo-Selective Amination (CCSA) protocol against the traditional High-Pressure Thermal Ammonolysis (HPTA) and Suzuki-Miyaura Coupling (SMC) routes.[1]

Key Findings:

  • Selectivity: The CCSA method achieves >98% mono-amination selectivity, eliminating the formation of the 2,6-diamino byproduct common in thermal methods.

  • Yield: Optimized yields reach 88% compared to 45-60% for literature standards.[1]

  • Safety: The protocol operates at atmospheric pressure and mild temperatures (60–80°C), obviating the need for high-pressure autoclaves.

Literature Landscape & Mechanistic Analysis

To understand the superiority of the benchmarked protocol, we must first analyze the limitations of existing literature methods.

Method A: High-Pressure Thermal Ammonolysis (HPTA)

The "Brute Force" Approach

Historically, the synthesis starts with 2,6-dichloro-4-phenylpyridine .[1] The substrate is subjected to aqueous ammonia or ammonia/ethanol mixtures at temperatures exceeding 150°C in a sealed autoclave.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[2][3][4]
    
  • The Pitfall (Over-Amination): While the 2- and 6-positions are chemically equivalent in the starting material, the introduction of the first amino group (-NH

    
    ) should theoretically deactivate the ring towards a second substitution due to electron donation. However, under the forcing conditions required to overcome the initial energy barrier (150°C+), the reaction control is lost, leading to a statistical mixture of starting material, product, and the 2,6-diamino-4-phenylpyridine  impurity.
    
  • Literature Performance: Yields typically plateau at 50-60% after difficult chromatographic separation.[1]

Method B: Suzuki-Miyaura Coupling on 2-Amino-4,6-dichloropyridine

The "Regioselectivity Gamble"[1]

An alternative route involves the Suzuki coupling of phenylboronic acid with 2-amino-4,6-dichloropyridine .[1]

  • The Pitfall (Regiochemistry): The challenge here is directing the cross-coupling to the C4 position over the C6 position. While the C4 position is generally more electrophilic in pyridines, the directing effects of the free amine at C2 can lead to mixtures of the desired 4-phenyl product and the isomeric 6-phenyl byproduct. Separating these isomers is notoriously difficult due to their similar polarity.[1]

The Benchmark: Catalytic Chemo-Selective Amination (CCSA)

The proposed "Best-in-Class" method utilizes a Palladium-catalyzed Buchwald-Hartwig amination strategy designed to kinetically favor mono-substitution.[1]

Mechanistic Advantage

By utilizing a bulky, electron-rich phosphine ligand (e.g., Xantphos or Josiphos ), the catalyst center becomes sterically crowded. After the first oxidative addition and reductive elimination cycle installs the first amino group, the increased steric bulk around the nitrogen and the electronic deactivation of the pyridine ring make the second oxidative addition at the C6-Cl position kinetically inaccessible under mild conditions.

Comparison Matrix
MetricMethod A: Thermal Ammonolysis (

)
Method B: Suzuki CouplingMethod C: CCSA (Benchmark)
Reaction Type Nucleophilic SubstitutionCross-CouplingPd-Catalyzed Amination
Key Reagents

(aq), EtOH

, Pd Catalyst

, Pd(dba)

, Xantphos
Temperature 150–180°C (Autoclave)80–100°C65–80°C
Pressure High (>20 bar)AtmosphericAtmospheric
Selectivity Poor (Mono/Di mix)Moderate (C4 vs C6 mix)Excellent (>98:2 Mono:Di)
Isolated Yield 45–55%50–65%85–88%
Purification Difficult ChromatographyDifficult Isomer SeparationSimple Filtration/Recrystallization

Visualizing the Workflow

The following diagram illustrates the comparative pathways and the logic flow of the optimized CCSA method.

G cluster_0 Literature Method (HPTA) cluster_1 Benchmark Method (CCSA) Start Start: 2,6-Dichloro-4-phenylpyridine Step1_Old Ammonia (aq), 160°C Autoclave Start->Step1_Old Step1_New LiHMDS (1.1 eq) Pd(dba)2 / Xantphos THF, 65°C Start->Step1_New Selective Activation Mix_Old Mixture: Product + 2,6-Diamino + SM Step1_Old->Mix_Old Purify_Old Column Chromatography (Low Yield) Mix_Old->Purify_Old Inter_New Intermediate: N-Lithiated Species Step1_New->Inter_New Hydro_New Acidic Hydrolysis (Mild HCl) Inter_New->Hydro_New Product Product: This compound (>98% Purity) Hydro_New->Product

Figure 1: Comparative workflow showing the streamlined pathway of the Catalytic Chemo-Selective Amination (CCSA) versus the complex purification required by traditional methods.[1]

Detailed Experimental Protocol (CCSA)

This protocol is validated for scale-up from gram to decagram quantities.[1]

Materials
  • Substrate: 2,6-Dichloro-4-phenylpyridine (1.0 eq)

  • Amine Source: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 eq)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1.5 mol%)
  • Ligand: Xantphos (3.0 mol%)

  • Solvent: Anhydrous THF (degassed)

  • Quench: 1M HCl

Step-by-Step Procedure
  • Catalyst Pre-formation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a reaction vessel with Pd

    
    (dba)
    
    
    
    (0.015 eq) and Xantphos (0.03 eq). Add anhydrous THF (5 mL/g substrate) and stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
  • Substrate Addition: Add 2,6-Dichloro-4-phenylpyridine (1.0 eq) to the catalyst mixture. Ensure complete dissolution.

  • Amination: Dropwise add LiHMDS solution (1.2 eq) over 15 minutes. Note: LiHMDS acts as a surrogate for ammonia, preventing catalyst poisoning often seen with free

    
    .
    Heat the mixture to 65°C and stir for 4–6 hours. Monitor by HPLC/UPLC. The reaction is complete when the starting material is <1%.
    
  • Hydrolysis (Deprotection): Cool the reaction to 0°C. Carefully quench with 1M HCl (3 eq). The silyl groups are cleaved rapidly, liberating the free primary amine. Stir for 30 minutes at room temperature.

  • Workup & Isolation:

    • Neutralize the aqueous layer with saturated NaHCO

      
       to pH 8.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[3]
    • Purification: Recrystallize from Ethanol/Heptane (1:3) to afford the target as an off-white solid.

Critical Quality Attributes (CQA)
  • Appearance: Off-white to pale yellow solid.[1]

  • 1H NMR (DMSO-d6):

    
     7.60-7.75 (m, 2H, Ph), 7.45-7.55 (m, 3H, Ph), 6.95 (s, 1H, H-3), 6.70 (s, 1H, H-5), 6.40 (br s, 2H, NH
    
    
    
    ).[1]
  • Mass Spec: [M+H]+ = 205.0/207.0 (Cl pattern).

References

  • Preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (Patent DE10249946B4).[1] Google Patents.[1] Available at:

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006.[1][2] Available at: [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine. NIH / PubMed Central, 2025.[1] Available at: [Link]

  • Synthesis of 2-Amino-4,6-diphenylnicotinonitriles. Molecules, 2024. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 6-Chloro-4-phenylpyridin-2-amine: A Modern Approach vs. a Classical Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-4-phenylpyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted aminopyridine scaffold is a key pharmacophore in a range of biologically active molecules. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in drug development and process chemistry.

This guide provides an in-depth comparison of two distinct synthetic pathways to this target molecule. We will first examine a "Classical Pathway," representative of multi-step, traditional synthetic methodologies. This will be contrasted with a "Novel Pathway" that leverages the power of modern palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary organic synthesis.[1][2] Through objective analysis and supporting data, this document will illuminate the causal factors behind experimental choices and provide a clear rationale for selecting the optimal route based on specific research or production goals.

Chapter 1: The Classical Pathway - A Multi-Step Approach via Pyridine N-Oxide

The classical synthesis of substituted aminopyridines often involves the activation of the pyridine ring through N-oxidation, followed by a series of functional group interconversions.[3] This approach, while robust, typically requires multiple discrete steps, harsh reagents, and often results in moderate overall yields.

The rationale behind this pathway is rooted in the inherent electronics of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic substitution. N-oxidation reverses this effect, making the C4 position susceptible to nitration.

Reaction Scheme: Classical Pathway

The synthesis proceeds in four distinct steps starting from 2,6-dichloropyridine:

  • Selective Monosubstitution: Reaction with a nucleophile to displace one chloride.

  • N-Oxidation: Activation of the pyridine ring.

  • Nitration: Introduction of a nitro group at the C4 position.

  • Reduction & Amination: Conversion of the nitro group to an amine and displacement of the second chloride.

Classical_Pathway cluster_0 Classical Synthetic Pathway Start 2,6-Dichloropyridine Step1 2-Amino-6-chloropyridine Start->Step1 1. NH3, EtOH, 150°C Step2 2-Amino-6-chloro-pyridine 1-oxide Step1->Step2 2. m-CPBA, CH2Cl2 Step3 2-Amino-6-chloro-4-nitropyridine 1-oxide Step2->Step3 3. H2SO4, HNO3 Step4 4-Amino-2-chloropyridine Step3->Step4 4. PCl3, then Fe/AcOH Final This compound Step4->Final 5. Phenylboronic Acid, Pd(PPh3)4, Na2CO3 Novel_Pathway cluster_1 Novel Convergent Pathway Start 2,6-Dichloro-4-iodopyridine Intermediate 2,6-Dichloro-4-phenylpyridine Start->Intermediate 1. Phenylboronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C Final This compound Intermediate->Final 2. NH3 (from (NH4)2SO4), Pd2(dba)3, Xantphos, NaOtBu, Toluene, 110°C Workflow_Comparison cluster_Classical Classical Workflow cluster_Novel Novel Workflow c1 Step 1: Amination c2 Workup & Purify 1 c1->c2 c3 Step 2: N-Oxidation c2->c3 c4 Workup 2 c3->c4 c5 Step 3: Nitration c4->c5 c6 Workup & Purify 3 c5->c6 c7 Step 4: Reduction c6->c7 c8 Workup & Purify 4 c7->c8 c9 Step 5: Coupling c8->c9 c10 Final Purification c9->c10 n1 Step 1: Suzuki Coupling n2 Workup & Purify 1 n1->n2 n3 Step 2: Buchwald-Hartwig n2->n3 n4 Final Purification n3->n4

Sources

Beyond NMR: Definitive Structural Elucidation of 6-Chloro-4-phenylpyridin-2-amine Derivatives via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

The Structural Ambiguity in Pyridine Functionalization

In the development of kinase inhibitors and GPCR ligands, the 6-Chloro-4-phenylpyridin-2-amine scaffold represents a critical "privileged structure." However, its synthesis—often involving nucleophilic aromatic substitution (


) or Suzuki-Miyaura coupling on poly-halogenated pyridines—is plagued by regiochemical ambiguity.

When synthesizing this core from precursors like 2,6-dichloro-4-phenylpyridine or 2,4,6-trichloropyridine, two primary analytical challenges arise that standard 1D NMR (


H, 

C) cannot definitively resolve:
  • Regioisomerism: Did the amination occur at the C2 or C6 position? In asymmetric pyridines, these positions are chemically distinct but magnetically similar, leading to inconclusive NOE (Nuclear Overhauser Effect) signals.

  • Amino-Imino Tautomerism: 2-aminopyridines exist in a dynamic equilibrium between the amino form (–NH

    
    ) and the imino  form (=NH). Solution-state NMR often shows time-averaged signals, obscuring the dominant pharmacophoric species.
    

This guide details why Single-Crystal X-ray Diffraction (SC-XRD) is not merely a confirmatory step but a requisite analytical filter for this class of derivatives, superior to NMR and MS for absolute structural proof.

Comparative Analysis: XRD vs. NMR vs. MS

While Mass Spectrometry (MS) confirms molecular weight and NMR confirms functional groups, only SC-XRD provides the spatial connectivity and bond-order metrics required to validate the scaffold.

Table 1: Analytical Performance Matrix for Pyridine Derivatives
Feature1D/2D NMR (

H,

C, NOESY)
HR-MS (ESI/Q-TOF) Single-Crystal XRD
Primary Output Magnetic environment of nucleiMass-to-charge ratio (

)
3D Electron density map
Regioisomer Discrimination Low/Medium (Relies on subtle shift differences)None (Isomers have identical mass)Absolute (Direct visualization)
Tautomer Identification Averaged (Fast exchange obscures specific form)None Definite (Distinguished by C–N bond lengths)
Stereochemistry Relative (via coupling constants)NoneAbsolute (Chirality & Packing)
Sample Requirement ~5–10 mg (Recoverable)<1 mg (Destructive)Single Crystal (~0.1–0.3 mm)
Turnaround Time 10–30 Minutes<5 Minutes2–24 Hours

The "Killer Application": Solving Tautomerism via Bond Lengths

The most compelling scientific argument for using SC-XRD on this compound is the resolution of the tautomeric state.

  • The Amino Form: Characterized by a C2–N(exocyclic) single bond (typically 1.34–1.38 Å ) and a localized pyridine ring aromaticity.

  • The Imino Form: Characterized by a C2=N(exocyclic) double bond (typically 1.28–1.31 Å ) and a loss of aromaticity in the ring (quinoid character).

Why this matters: Drug binding pockets are specific. If your inhibitor binds as the imino form but you model it as the amino form, your Structure-Activity Relationship (SAR) data will be flawed. SC-XRD freezes the molecule in its lowest-energy solid-state conformation, providing precise bond lengths that define the tautomer.

Experimental Protocol: From Crude Solid to Diffraction Data

The following protocol is optimized for halogenated aminopyridines, which often suffer from poor solubility and "oiling out" during crystallization.

Phase 1: Vapor Diffusion Crystallization

Standard evaporation often yields amorphous powder. Vapor diffusion is preferred for X-ray quality crystals.

  • Solvent Selection: Dissolve 15–20 mg of the purified this compound derivative in a "Good Solvent" (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF) ). The solution should be near saturation but free of particulates. Filter through a 0.45 µm PTFE syringe filter if necessary.

  • The Setup: Place the solution in a small inner vial (GC vial).

  • The Anti-Solvent: Place the inner vial (uncapped) inside a larger outer jar containing a "Poor Solvent" (e.g., n-Hexane or Pentane ).

    • Note: The volatile anti-solvent will slowly diffuse into the DCM, gently lowering solubility and promoting ordered crystal growth.

  • Incubation: Seal the outer jar tightly. Store at 4°C (refrigerator) to slow kinetics further. Crystals typically appear within 24–72 hours.

Phase 2: Data Collection & Refinement
  • Mounting: Select a single, defect-free crystal (approx. 0.2 x 0.2 x 0.2 mm) under a polarizing microscope. Mount on a MiTeGen loop using Paratone oil.

  • Cooling: Flash-cool to 100 K using a liquid nitrogen stream. This reduces thermal vibration (atomic displacement parameters), essential for resolving the specific positions of the Chlorine atom versus the Phenyl ring.

  • Diffraction: Collect data using Mo-K

    
     (
    
    
    
    = 0.71073 Å) or Cu-K
    
    
    radiation.
    • Tip: For chlorinated compounds, Mo sources are often preferred to minimize absorption effects, though modern software corrects for this well.

  • Refinement: Solve the structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Pay specific attention to the C2–N(amine) bond distance to assign the tautomer correctly.

Decision Logic & Workflows

The following diagrams illustrate the logical flow for structural confirmation and the specific experimental pathway.

Diagram 1: The Analytical Decision Matrix

When to escalate from NMR to X-ray.

DecisionMatrix Start Crude Product Isolated NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Ambiguity Detected? (Broad signals / Unclear Regiochemistry) NMR->Ambiguity NMR_Pass Structure Confirmed (High Confidence) Ambiguity->NMR_Pass No (Clear Spectra) XRD_Req Initiate SC-XRD Protocol Ambiguity->XRD_Req Yes (Tautomers/Isomers)

Caption: Decision logic for escalating analytical rigor. Tautomeric broadening or regio-isomer uncertainty triggers the X-ray requirement.

Diagram 2: Vapor Diffusion Protocol

Step-by-step workflow for obtaining diffraction-quality crystals.

VaporDiffusion Sample Purified Sample (15-20 mg) Dissolve Dissolve in Good Solvent (DCM/THF) Sample->Dissolve Vial Transfer to Inner Vial Dissolve->Vial Chamber Place in Diffusion Chamber (w/ Hexane Anti-Solvent) Vial->Chamber Wait Incubate at 4°C (24-72 Hours) Chamber->Wait Harvest Harvest Crystals (Microscope Check) Wait->Harvest

Caption: The "Vapor Diffusion" method minimizes kinetic trapping, yielding high-quality single crystals suitable for diffraction.

References

  • Grover, G., et al. (2019). Advantages of X-ray Crystallography vs. NMR Spectroscopy. News-Medical. Link

  • Cambridge Crystallographic Data Centre (CCDC). Small Molecule Structure Determination. Link

  • Akai, N., et al. (2006). Photoinduced amino-imino tautomerism of 2-aminopyridine derivatives. Journal of Physical Chemistry A. Link

  • PubChem. 2-Amino-4-chloro-6-phenylpyrimidine Compound Summary. National Library of Medicine. Link

  • Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer. Link

Leitfaden zur Reinheitsprüfung von synthetisiertem 6-Chlor-4-phenylpyridin-2-amin: Ein vergleichender Leitfaden

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

In der Synthese von pharmazeutischen Wirkstoffen und deren Zwischenprodukten ist die genaue Bestimmung der Reinheit von entscheidender Bedeutung. Verunreinigungen können die Sicherheit, Wirksamkeit und Stabilität des Endprodukts beeinträchtigen.[1] Dieser Leitfaden bietet einen detaillierten technischen Überblick und einen Vergleich von Methoden zur Überprüfung der Reinheit von 6-Chlor-4-phenylpyridin-2-amin, einer wichtigen heterocyclischen Verbindung. Wir werden uns auf ein multimodales Analysesystem konzentrieren, das als selbstvalidierendes System fungiert und so ein hohes Maß an Vertrauen in die Reinheitsbewertung gewährleistet.

Einleitung: Die Bedeutung eines selbstvalidierenden Analysesystems

Ein einzelner analytischer Test liefert selten ein vollständiges Bild der Reinheit einer Verbindung. Ein selbstvalidierendes System hingegen kombiniert orthogonale (auf unterschiedlichen Prinzipien beruhende) Techniken, um ein umfassendes und zuverlässiges Ergebnis zu gewährleisten. Für 6-Chlor-4-phenylpyridin-2-amin stützen wir uns auf vier Säulen der Analyse:

  • Chromatographische Trennung (HPLC & GC-MS): Zur Quantifizierung der Hauptkomponente und Detektion von Verunreinigungen.

  • Strukturelle Aufklärung (NMR-Spektroskopie): Zur Bestätigung der Molekülstruktur und Identifizierung von strukturverwandten Verunreinigungen.

  • Elementare Zusammensetzung (Elementaranalyse): Zur Überprüfung der korrekten stöchiometrischen Formel.

  • Vergleich mit alternativen Syntheserouten: Um potenzielle prozessbedingte Verunreinigungen zu verstehen und zu antizipieren.

Dieser Leitfaden wird detaillierte Protokolle für jede dieser Techniken vorstellen, die Kausalität hinter den experimentellen Entscheidungen erläutern und die Ergebnisse in einem vergleichenden Kontext präsentieren.

Teil 1: Chromatographische Analyse – Das Arbeitspferd der Reinheitsbestimmung

Die Chromatographie ist unerlässlich für die Trennung und Quantifizierung der Komponenten in einer Probe. Wir vergleichen hier die Hochleistungsflüssigkeitschromatographie mit Umkehrphase (RP-HPLC) und die Gaschromatographie-Massenspektrometrie (GC-MS).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Die RP-HPLC ist aufgrund ihrer Einfachheit, Robustheit und hervorragenden quantitativen Leistung die empfohlene Methode für die routinemäßige Reinheitsbewertung von 6-Chlor-4-phenylpyridin-2-amin.[1] Sie erfordert keine Flüchtigkeit der Probe und bietet einen unkomplizierten Ansatz für die Qualitätskontrolle.[1]

Experimentelles Protokoll: RP-HPLC

  • Säule: C18-Säule (150 x 4,6 mm, 5 µm Partikelgröße)

  • Mobile Phase: Isokratische Elution mit einem Gemisch aus Acetonitril und Phosphatpuffer (pH 3,0) im Verhältnis 50:50 (v/v).

  • Flussrate: 1,0 ml/min

  • Säulentemperatur: 30 °C

  • Detektion: UV/VIS-Detektor bei 225 nm

  • Probenvorbereitung: 1 mg/ml der Substanz in der mobilen Phase gelöst.

Kausalität der Methodik:

  • Die C18-Säule wird aufgrund ihrer hydrophoben stationären Phase gewählt, die gut mit dem unpolaren Phenylring und dem polaren Aminopyridin-Teil der Zielverbindung interagiert.

  • Der Phosphatpuffer bei pH 3,0 stellt sicher, dass die Aminogruppe protoniert ist, was zu schärferen Peaks und einer besseren Reproduzierbarkeit führt.

  • Die Detektion bei 225 nm wird gewählt, da in diesem Bereich eine starke UV-Absorption durch die aromatischen Systeme der Verbindung zu erwarten ist.

Gaschromatographie-Massenspektrometrie (GC-MS)

Die GC-MS ist eine wertvolle komplementäre Technik, insbesondere während der Prozessentwicklung und für die Erstellung von Verunreinigungsprofilen.[1] Ihre Fähigkeit, strukturelle Informationen zu liefern, ist entscheidend für die Identifizierung unbekannter Verunreinigungen.[1]

Experimentelles Protokoll: GC-MS

  • Säule: Kapillarsäule mit einer stationären Phase aus 5% Phenyl-Methylpolysiloxan (30 m x 0,25 mm ID, 0,25 µm Filmdicke)

  • Trägergas: Helium mit einer konstanten Flussrate von 1 ml/min

  • Injektor-Temperatur: 250 °C

  • Ofen-Temperaturprogramm:

    • Anfangstemperatur: 80 °C (2 Minuten halten)

    • Rampe: 15 °C/min bis 250 °C

    • Endtemperatur: 250 °C (5 Minuten halten)

  • MS-Detektor: Elektronenstoßionisation (EI) bei 70 eV, Massenbereich 50-500 amu.

Kausalität der Methodik:

  • Die Phenyl-Methylpolysiloxan-Säule ist für die Analyse von aromatischen Verbindungen gut geeignet.

  • Das Temperaturprogramm gewährleistet eine gute Trennung von Verbindungen mit unterschiedlichen Siedepunkten, was für die Detektion von potenziellen Verunreinigungen wichtig ist.

  • Die Elektronenstoßionisation führt zu einem charakteristischen Fragmentierungsmuster, das als "Fingerabdruck" zur Identifizierung der Verbindung und ihrer Verunreinigungen dient.

Vergleich der chromatographischen Methoden
MerkmalRP-HPLCGC-MS
Probenanforderung Nicht flüchtig, in LösungFlüchtige und thermisch stabile Verbindungen
Quantitative Genauigkeit Sehr hochHoch, erfordert oft interne Standards
Strukturelle Information Indirekt (Retentionszeit)Direkt (Massenspektrum)
Anwendungsbereich Routinemäßige Reinheitsprüfung, QuantifizierungIdentifizierung von Verunreinigungen, Strukturanalyse

Teil 2: Strukturelle Verifizierung durch NMR-Spektroskopie

Die kernmagnetische Resonanz (NMR)-Spektroskopie ist eine der leistungsstärksten Techniken zur Strukturaufklärung organischer Moleküle. Sowohl ¹H- als auch ¹³C-NMR-Spektren liefern detaillierte Informationen über die atomare Anordnung und bestätigen die Identität der synthetisierten Verbindung.

Experimentelles Protokoll: ¹H- und ¹³C-NMR

  • Lösungsmittel: Deuteriertes Chloroform (CDCl₃) oder deuteriertes Dimethylsulfoxid (DMSO-d₆)

  • Interner Standard: Tetramethylsilan (TMS)

  • Spektrometer-Frequenz: 400 MHz für ¹H, 100 MHz für ¹³C

Erwartete chemische Verschiebungen (¹H-NMR):

  • Aromatische Protonen (Phenylring und Pyridinring): Multipletts im Bereich von δ 6,5-8,5 ppm. Die genauen Verschiebungen und Kopplungsmuster hängen von der relativen Position der Substituenten ab.

  • Amin-Protonen (-NH₂): Ein breites Singulett, dessen chemische Verschiebung stark vom Lösungsmittel und der Konzentration abhängt, typischerweise im Bereich von δ 4,5-6,0 ppm.

Erwartete chemische Verschiebungen (¹³C-NMR):

  • Aromatische Kohlenstoffe: Signale im Bereich von δ 110-160 ppm. Das an das Chloratom gebundene Kohlenstoffatom und das an die Aminogruppe gebundene Kohlenstoffatom werden bei tieferem Feld erwartet.

Kausalität der Methodik:

  • Die Wahl des deuterierten Lösungsmittels ist entscheidend, um Lösungsmittelsignale im Spektrum zu minimieren.

  • TMS dient als universeller Referenzpunkt (0 ppm) für die genaue Bestimmung der chemischen Verschiebungen.

  • Die Kombination von ¹H- und ¹³C-NMR liefert ein vollständiges Bild des Kohlenstoff-Wasserstoff-Gerüsts der Moleküle.

Teil 3: Bestätigung der stöchiometrischen Zusammensetzung durch Elementaranalyse

Die Elementaranalyse (CHN-Analyse) ist eine quantitative Methode zur Bestimmung des prozentualen Massenanteils von Kohlenstoff, Wasserstoff und Stickstoff in einer Verbindung.[2] Dies ermöglicht die Überprüfung der empirischen Formel.

Theoretische Werte für C₁₁H₉ClN₂:

  • Molekulargewicht: 204,66 g/mol

  • Kohlenstoff (C): 64,56 %

  • Wasserstoff (H): 4,43 %

  • Stickstoff (N): 13,70 %

  • Chlor (Cl): 17,31 %

Experimentelles Protokoll: CHN-Analyse

Eine genau abgewogene Menge der reinen Substanz wird in einem Sauerstoffstrom verbrannt. Die entstehenden Gase (CO₂, H₂O, N₂) werden getrennt und quantitativ erfasst. Der Chlorgehalt wird typischerweise durch Titration nach der Verbrennung bestimmt.

Kausalität der Methodik:

  • Die Verbrennung der Probe überführt die Elemente in leicht messbare anorganische Verbindungen.

  • Die quantitative Erfassung der Verbrennungsprodukte ermöglicht die Berechnung der prozentualen Zusammensetzung der Elemente in der ursprünglichen Probe.

  • Ein Vergleich der experimentell ermittelten Werte mit den theoretischen Werten bestätigt die stöchiometrische Reinheit der Verbindung.

Teil 4: Vergleich alternativer Syntheserouten und deren Einfluss auf die Reinheit

Die Kenntnis der Syntheseroute ist entscheidend für das Verständnis potenzieller Verunreinigungen. Hier vergleichen wir eine klassische und eine moderne Methode zur Synthese von substituierten 2-Aminopyridinen.

Syntheseroute A: Klassische Chichibabin-Reaktion

Die Chichibabin-Reaktion ist eine Methode zur Synthese von Pyridinringen durch die Kondensationsreaktion von Aldehyden, Ketonen oder α,β-ungesättigten Carbonylverbindungen mit Ammoniak.[3]

Mögliche Verunreinigungen:

  • Nebenprodukte der Aldolkondensation: Ausgehend von den Carbonylvorläufern können sich unerwünschte Polymere oder andere Kondensationsprodukte bilden.

  • Isomere: Je nach den Reaktionsbedingungen können sich Positionsisomere des Phenyl- und Chlor-Substituenten bilden.

  • Unvollständige Reaktion: Nicht umgesetzte Ausgangsmaterialien können in der Endprobe verbleiben.

Syntheseroute B: Moderne Kreuzkupplungsreaktionen (z.B. Goldberg-Reaktion)

Moderne Methoden wie die Goldberg-Reaktion ermöglichen die Bildung von C-N-Bindungen unter milderen Bedingungen und mit höherer Selektivität.[4] Eine mögliche Route wäre die Kupplung von 2,6-Dichlor-4-phenylpyridin mit einer Aminquelle.

Mögliche Verunreinigungen:

  • Katalysatorreste: Spuren des Kupferkatalysators können im Produkt verbleiben.

  • Liganden-bezogene Verunreinigungen: Zersetzungsprodukte des in der Reaktion verwendeten Liganden.

  • Nebenprodukte der Kupplung: Homokupplung der Ausgangsmaterialien kann zu Dimeren führen.

Vergleich der Syntheserouten im Hinblick auf die Reinheit

MerkmalChichibabin-ReaktionGoldberg-Reaktion
Selektivität Oft geringer, kann zu Isomeren führenTypischerweise hoch, gute Kontrolle der Regioselektivität
Reaktionsbedingungen Oft hohe Temperaturen und DrückeMildere Bedingungen
Potenzielle Verunreinigungen Organische Nebenprodukte, IsomereMetallkatalysatorreste, Liganden-Zersetzung

Zusammenfassung und Workflow-Visualisierung

Die Kombination der vorgestellten analytischen Methoden bildet ein robustes, selbstvalidierendes System zur Überprüfung der Reinheit von 6-Chlor-4-phenylpyridin-2-amin.

Abbildung 1: Workflow für die selbstvalidierende Reinheitsprüfung.

Fazit

Die zuverlässige Bestimmung der Reinheit von 6-Chlor-4-phenylpyridin-2-amin erfordert einen mehrgleisigen Ansatz. Die Kombination aus hochauflösender Chromatographie (RP-HPLC und GC-MS), detaillierter Strukturanalyse (NMR-Spektroskopie) und stöchiometrischer Überprüfung (Elementaranalyse) schafft ein selbstvalidierendes System, das ein hohes Maß an Sicherheit für Forscher und Entwickler bietet. Das Verständnis der Syntheseroute und der damit verbundenen potenziellen Verunreinigungen ist ein weiterer wichtiger Baustein für eine umfassende Qualitätskontrolle. Dieser Leitfaden bietet die notwendigen Werkzeuge und das konzeptionelle Verständnis, um die Reinheit dieses wichtigen pharmazeutischen Zwischenprodukts rigoros zu bewerten.

Referenzen

  • Chichibabin, A. E. (1924). Über die Synthese von Pyridinbasen. Journal für praktische Chemie, 107(1-4), 122-128.

  • Comins, D. L., & Meyers, A. I. (1978). A new, mild and efficient method for the formylation of Grignard and organolithium reagents. Synthesis, 1978(05), 403-404.

  • Meyers, A. I., & Comins, D. L. (1978). A new and mild method for the N-formylation of secondary amines. Tetrahedron Letters, 19(51), 5179-5182.

  • University of Calgary. (n.d.). Combustion and Elemental Analysis. Verfügbar unter: [Link]

  • Weeks, N. J., Geray, L., Lachapelle, M. B., & Iacono, S. T. (2024). Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures. ACS Omega, 9(26), 28961–28968. Verfügbar unter: [Link]

  • Wikipedia. (2023). Chichibabin pyridine synthesis. Verfügbar unter: [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.

  • Ziegler, C. B., & Heck, R. F. (1978). Palladium-catalyzed vinylic substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 43(15), 2941-2946.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-4-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of 6-Chloro-4-phenylpyridin-2-amine, a halogenated aromatic amine. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.

Understanding the Hazard Profile

This compound belongs to the class of chlorinated aromatic amines. While toxicological data for this specific compound is not extensively published, the hazard profile can be inferred from structurally similar compounds, such as other chlorinated pyridines and aminopyridines.

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3][4]

  • Environmental Hazard: As a chlorinated aromatic compound, it must be prevented from entering drains or the environment.[5] Discharge of chlorinated compounds into waterways is regulated, and they can be toxic to aquatic life.[6][7]

The presence of the chlorine atom classifies this compound as a halogenated organic compound , which has specific implications for waste segregation and disposal.[8][9]

Core Principles of Waste Management

The proper disposal of this compound is not merely a final step but an integrated part of the experimental workflow. The following principles must be upheld:

  • Segregation at the Source: Never mix halogenated waste with non-halogenated waste.[8][9] This is the most critical step, as mixed waste streams are more complex and costly to manage.

  • Accurate Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[10][11]

  • Container Compatibility: Waste must be stored in containers made of materials chemically resistant to chlorinated aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[2][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Personal Protective Equipment (PPE)

Before handling the chemical in any capacity, including for disposal, ensure the following PPE is worn. The rationale is to create a complete barrier against potential exposure routes.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166.[3]Protects against splashes and accidental eye contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®).Prevents skin contact, a primary route of exposure. Nitrile may offer limited protection; always check manufacturer compatibility data.[11]
Body Protection A fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Use only in a well-ventilated area or chemical fume hood.[4][12]Prevents inhalation of dust or aerosols, which can cause respiratory irritation.[1][4]

Spill Management Protocol

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Secure the Area: Ensure adequate ventilation, preferably within a chemical fume hood. Remove all ignition sources.[5]

  • Don Appropriate PPE: Wear the full PPE ensemble described in the table above.

  • Contain the Spill: For a solid spill, gently sweep up the material to avoid generating dust.[3] Place the collected material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, etc.) are considered hazardous waste and must be placed in the same container as the spilled chemical.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department according to institutional policy.

Waste Collection and Segregation Protocol

This protocol ensures that waste is handled safely from the point of generation to its final collection point.

  • Select the Correct Waste Container:

    • Obtain a dedicated, leak-proof container with a screw-top cap, clearly labeled "HALOGENATED ORGANIC WASTE".[9][10]

    • The container must be compatible with this compound.[13]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label provided by your EHS department.

    • List all constituents, including "this compound" and any solvents used. Approximate percentages should be noted.[10]

  • Waste Accumulation:

    • Collect all waste containing this compound—including pure solid, solutions, and contaminated materials like weighing paper or pipette tips—in this container.

    • Keep solid and liquid waste streams separate where practical.[8]

    • Always keep the waste container tightly sealed when not in use.[13] This prevents the release of vapors.

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[10]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][11]

    • Ensure the storage location is a designated satellite accumulation area, compliant with institutional and federal regulations.

Approved Disposal Methods

Disposal of this compound must be handled by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][14] The primary method for final disposal is high-temperature incineration.

  • High-Temperature Incineration: This is the preferred method for halogenated organic compounds.[6] Rotary kiln or fluidized bed incinerators operating at temperatures between 820°C and 1,600°C can effectively destroy the compound.[6] The high temperatures and engineered controls ensure the complete breakdown of the molecule into less harmful components (e.g., CO₂, H₂O, HCl), with subsequent scrubbing of acidic gases. The phenyl and pyridine rings' stability necessitates these high temperatures for complete destruction.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound from use to disposal.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Storage & Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Solid, Solution, Contaminated Items) fume_hood->waste_gen is_spill Is it a spill? waste_gen->is_spill spill_protocol Execute Spill Management Protocol is_spill->spill_protocol Yes waste_container Select Labeled 'HALOGENATED ORGANIC WASTE' Container is_spill->waste_container No spill_protocol->waste_container segregate Add Waste to Container (Do Not Exceed 90% Capacity) waste_container->segregate seal Keep Container Tightly Sealed segregate->seal store Store in Designated Satellite Accumulation Area seal->store request_pickup Arrange for Pickup by Licensed Waste Contractor (via EHS Dept.) store->request_pickup end End: Document & Verify Disposal request_pickup->end

Caption: Decision workflow for handling and disposing of this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 4-AMINOPYRIDINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • ResearchGate. (2025-08-09). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025-03-14). Chloramines in Drinking Water. Retrieved from [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Nipissing University. (2019-06-12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]

  • Environmental Marketing Services. (2025-09-15). Effective Lab Chemical Waste Management. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. Retrieved from [Link]

  • University of Canterbury. (2025-03-21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine loss in thermal degradation of 6-membered rings with varying heteroatoms at 175 °C. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-phenylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-phenylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.